Nilutamide is a first-generation, non-steroidal antiandrogen that has been used in the treatment of prostate cancer since its approval by the U.S. Food and Drug Administration in 1996. As a pure androgen receptor antagonist, this compound belongs to the same class as flutamide and bicalutamide, and functions by competitively blocking the binding of androgens to the androgen receptor (AR). Prostate cancer growth and progression are fundamentally dependent on androgenic stimulation, making the androgen receptor a critical therapeutic target in this malignancy. The development of this compound represented an important advancement in the era of androgen deprivation therapy, particularly when used in combination with surgical castration (orchiectomy) for patients with metastatic disease.
The significance of AR signaling in prostate cancer pathogenesis cannot be overstated. Androgens, primarily testosterone and dihydrotestosterone, serve as the principal male sex hormones that regulate development and maintain characteristics linked to masculinity. These hormones promote the proliferation of both normal and cancerous prostate cells by binding to and activating the androgen receptor. Once activated, the AR triggers the expression of various genes that facilitate the growth of prostate cells. Consequently, the AR affects differentiation, cellular proliferation, apoptosis, metabolism, and DNA repair processes in the prostate and prostate cancer. The significant dependence of prostate cancer on the androgen-AR signaling pathway makes it a crucial target for pharmacological intervention, with this compound representing one of the early molecularly-targeted approaches to disrupt this critical signaling axis.
This compound exerts its therapeutic effects through direct competition with natural androgens for binding to the ligand-binding domain (LBD) of the androgen receptor. As a pure antiandrogen, this compound displays high affinity for AR but lacks any agonistic activity, unlike some steroidal antiandrogens that may exhibit partial agonist effects under certain conditions. The molecular interactions between this compound and AR involve specific binding pocket residues that are critical for achieving effective receptor blockade. Upon binding, this compound induces conformational changes in the receptor that differ from those induced by natural agonists, ultimately preventing the receptor from adopting transcriptionally active configurations.
The mechanism of AR inhibition by this compound encompasses multiple levels of interference with the AR signaling cascade:
This multi-level antagonism ultimately results in the inhibition of androgen-dependent gene expression, leading to growth arrest or transient regression of androgen-dependent prostate cancer cells through suppression of DNA and protein synthesis essential for tumor maintenance and progression.
The molecular interactions between this compound and the androgen receptor have been elucidated through various computational and structural biology approaches. Research employing molecular dynamics simulations combined with the alanine-scanning-interaction-entropy method (ASIE) has provided quantitative insights into the binding free energy contributions of specific pocket residues. These analyses reveal that this compound establishes predominantly hydrophobic interactions with key residues in the AR ligand-binding domain, with van der Waals forces representing the major contributor to binding affinity rather than electrostatic interactions.
The structural signature of this compound consists of an aromatic ring with a dimethyl group at position-5, a trifluoromethyl group at position-3, and an electron-withdrawing substituent at position-4. This specific arrangement of chemical moieties enables optimal interaction with the hydrophobic pocket of the AR ligand-binding domain while preventing the structural rearrangements required for receptor activation. The trifluoromethyl group in particular enhances both metabolic stability and binding affinity through its strong electron-withdrawing properties and contribution to hydrophobic interactions. Understanding these structure-activity relationships has been instrumental in the design of subsequent generations of AR antagonists with improved pharmacological profiles.
Advanced computational approaches have provided detailed quantification of this compound-AR interactions at the atomic level. The application of molecular dynamics simulations combined with the ASIE method has enabled researchers to determine the residue-specific binding free energy contributions within the AR ligand-binding domain. These analyses reveal that the binding of this compound to AR is predominantly stabilized by hydrophobic residues whose interactions with the ligand are mainly mediated through van der Waals forces rather than electrostatic interactions.
The table below summarizes the key residue contributions to this compound binding based on computational studies:
Table 1: Residue-Specific Binding Free Energy Contributions for this compound-AR Interaction
| Residue | Type | Energy Contribution (kcal/mol) | Interaction Nature |
|---|---|---|---|
| Leu701 | Hydrophobic | -2.1 ± 0.3 | van der Waals |
| Met745 | Hydrophobic | -1.8 ± 0.4 | van der Waals |
| Met780 | Hydrophobic | -1.5 ± 0.3 | van der Waals |
| Phe764 | Aromatic | -1.3 ± 0.2 | π-π Stacking |
| Asn705 | Polar | -0.9 ± 0.3 | H-bonding |
| Thr877 | Polar | -0.7 ± 0.2 | H-bonding |
These computational findings align with experimental data showing that hydrophobic interactions constitute the primary driving force for this compound-AR binding, while polar interactions provide additional stabilization. The identification of these hotspot residues through computational approaches provides valuable insights for structure-based drug design of novel AR antagonists with potentially improved binding affinity and specificity.
When compared to later-generation AR antagonists, this compound exhibits a moderate binding affinity profile. The relative binding affinity of this compound at the androgen receptor is less than that of bicalutamide and significantly lower than second-generation agents like enzalutamide. However, its binding mode shares common features with other first-generation non-steroidal antiandrogens, particularly in its interaction with key hydrophobic residues in the ligand-binding pocket.
The evolution of AR antagonist design has focused on optimizing interactions with these critical residues while addressing limitations such as receptor mutations that can convert antagonists to agonists. For instance, the T877A mutation in AR, commonly found in prostate cancer cells, can alter the binding pocket sufficiently to transform some antiandrogens into partial agonists. While this compound is less susceptible to this conversion than flutamide, this concern contributed to the development of second-generation agents with more robust antagonistic profiles across various AR mutations.
This compound exhibits favorable oral bioavailability, with rapid and complete absorption following oral administration. After ingestion, the drug yields high and persistent plasma concentrations that contribute to its sustained pharmacological activity. The pharmacokinetic profile of this compound is characterized by linear kinetics over a dose range of 100-300 mg, with a prolonged terminal half-life that enables once-daily dosing in clinical practice.
The table below summarizes the key pharmacokinetic parameters of this compound:
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | Complete | Oral administration |
| Tmax (time to peak concentration) | Rapid | Following oral ingestion |
| Linear dose kinetics | 100-300 mg range | Proportional increase in exposure |
| Terminal half-life | 38.0-59.1 hours | Enables once-daily dosing |
| Steady-state concentration | Reached in ~2 weeks | With continuous dosing |
| Plasma protein binding | Extensive | Details not specified |
| Elimination route | Primarily hepatic | Extensive metabolism |
The extended half-life of this compound, ranging from 38 to 59 hours, distinguishes it from some other first-generation antiandrogens and supports the convenience of single daily dosing. This pharmacokinetic profile contributes to maintained therapeutic concentrations throughout the dosing interval, which is particularly important for continuous AR blockade in prostate cancer management.
This compound undergoes extensive hepatic metabolism primarily via the microsomal cytochrome P450 enzyme system, with less than 2% of the administered dose excreted unchanged in urine. The major metabolic pathways involve reduction of the nitro group initially to a hydroxylamine derivative and subsequently to an amino metabolite. These metabolic transformations significantly influence both the drug's elimination and its toxicity profile.
The metabolic pathway of this compound proceeds through several identifiable stages:
The extensive metabolism of this compound has important clinical implications. Hepatic impairment can be expected to prolong the plasma elimination half-life and potentially necessitate dose adjustments, while renal impairment is likely to have minimal impact on drug disposition due to the negligible renal excretion of unchanged drug. The formation of reactive intermediates during metabolism, particularly the hydroxylamine derivative, may contribute to some of this compound's idiosyncratic toxicities, including hepatotoxicity.
The clinical efficacy of this compound in metastatic prostate cancer has been established through multiple randomized controlled trials. A comprehensive meta-analysis of five studies involving 1,637 participants demonstrated that this compound combined with orchiectomy significantly improved several efficacy endpoints compared to orchiectomy alone. The analysis revealed consistent benefits across multiple outcome measures, supporting the utility of combined androgen blockade with this compound in advanced disease.
The key efficacy findings from clinical studies include:
These efficacy results establish this compound as an effective component of combined androgen blockade for metastatic prostate cancer. The clinical benefit of adding this compound to surgical castration (RR=1.23, 95%CI 1.13-1.34, p<0.00001) supports its mechanism-based approach of achieving more complete androgen receptor blockade beyond testicular androgen suppression alone.
This compound occupies a distinct position within the landscape of AR-targeted therapies, which now span multiple generations of drug development. As a first-generation non-steroidal antiandrogen, it shares fundamental mechanistic principles with later agents while differing in specific pharmacological properties.
Table 3: Comparison of this compound with Other Antiandrogens
| Antiandrogen | Generation | Binding Affinity | Key Features | Common Side Effects |
|---|---|---|---|---|
| This compound | First | Moderate | Pure antagonist, slow metabolism | Visual disturbances, alcohol intolerance, interstitial pneumonitis, hepatotoxicity |
| Flutamide | First | Moderate | Multiple daily dosing, active metabolite | Diarrhea, hepatotoxicity |
| Bicalutamide | First | Higher than this compound | Once daily dosing, better tolerated | Gynecomastia, breast pain, hot flashes |
| Enzalutamide | Second | Significantly higher | Multiple mechanism of action, survival benefit in CRPC | Fatigue, hypertension, CNS effects (seizure risk) |
| Apalutamide | Second | High | Structural similarity to enzalutamide, lower CNS penetration | Rash, hypothyroidism, falls |
| Darolutamide | Second | High | Unique structure, doesn't cross blood-brain barrier | Fatigue, limb pain, rash |
The therapeutic evolution from first to second-generation AR antagonists has primarily focused on improving binding affinity, developing multiple mechanisms of AR inhibition beyond simple competitive binding, and optimizing safety profiles. While this compound and other first-generation agents remain in clinical use, second-generation antagonists like enzalutamide, apalutamide, and darolutamide have expanded the treatment arsenal, particularly for castration-resistant prostate cancer where more potent AR pathway inhibition is required.
The investigation of this compound-AR interactions has been enhanced by advanced computational approaches that provide atomic-level insights into binding dynamics. Molecular dynamics (MD) simulations combined with binding free energy calculations represent powerful methodologies for characterizing these molecular interactions. The typical workflow for such analyses involves system preparation, dynamics simulation, and free energy calculation phases, each with specific technical requirements and parameters.
The standard protocol for MD analysis of this compound-AR binding includes:
For the specific application of this compound-AR interaction analysis, the ASIE method has proven particularly valuable. This approach involves systematically mutating each binding pocket residue to alanine and calculating the binding free energy difference before and after mutation. The resulting residue-specific energy contributions identify hotspot residues critical for ligand binding and facilitate quantitative comparison of binding characteristics across different AR antagonists.
Beyond computational approaches, various experimental methodologies enable quantitative assessment of this compound-AR interactions and functional effects. These assays span from direct binding measurements to cellular and transcriptional response evaluations, collectively providing a comprehensive picture of this compound's mechanism of action.
Standard experimental approaches include:
These experimental protocols typically employ specific technical parameters optimized for AR antagonist characterization. For binding assays, incubation conditions (time, temperature, buffer composition) must maintain receptor integrity while allowing equilibrium binding. Cellular assays require careful control of androgen concentrations to mimic physiological conditions while evaluating this compound's inhibitory effects. The concentration range for this compound in most experimental systems spans from nanomolar to micromolar levels, reflecting its moderate binding affinity compared to later-generation antagonists.
The following diagram illustrates the key molecular interactions and conformational changes associated with this compound's mechanism of action at the androgen receptor:
Diagram 1: this compound mechanism of androgen receptor antagonism showing competitive binding and prevention of receptor activation.
This visualization highlights the critical competitive binding step where this compound prevents natural androgen binding to the ligand-binding domain of AR. The subsequent inhibition of receptor dimerization, nuclear translocation, DNA binding, and ultimately transcriptional activation represents the multi-level interference with AR signaling that underlies this compound's therapeutic effects in prostate cancer.
This compound represents an important milestone in the evolution of androgen receptor-targeted therapy for prostate cancer. As a first-generation non-steroidal antiandrogen, its mechanism of action centered on competitive blockade of androgen binding to AR has established a fundamental approach that continues to inform drug development. The detailed characterization of its binding interactions, pharmacokinetic profile, and clinical efficacy has provided valuable insights for optimizing AR-directed therapies.
Nilutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of metastatic prostate cancer, typically in combination with surgical or chemical castration. As a therapeutic agent, it belongs to the class of pure antiandrogens that competitively inhibit androgen receptors without exhibiting intrinsic estrogenic, antiestrogenic, progestational, antiprogestational, or adrenocortical activity. Chemically, this compound is classified as a phenylhydantoin derivative with the IUPAC name 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione. Its molecular formula is C₁₂H₁₀F₃N₃O₄, with a molecular weight of 317.22 g/mol. The compound exists as an off-white microcrystalline powder with a melting point of 154°C and demonstrates limited aqueous solubility (<0.1% at 25°C) while being freely soluble in organic solvents such as acetone, chloroform, and methanol [1].
The structural presence of a nitroaromatic group and trifluoromethyl substitution contributes significantly to both its pharmacological activity and metabolic characteristics. From a drug development perspective, understanding this compound's pharmacokinetic profile and metabolic pathways is crucial due to its narrow therapeutic index and association with organ-specific toxicities, particularly hepatotoxicity and interstitial pneumonitis [2] [3]. This comprehensive review consolidates current scientific understanding of this compound's pharmacokinetic properties, metabolic fate, clinical implications, and relevant experimental methodologies for researchers and drug development professionals.
This compound exhibits predictable and well-characterized pharmacokinetic behavior that supports its once-daily dosing regimen in clinical practice. The following table summarizes its fundamental pharmacokinetic parameters:
Table 1: Fundamental Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Bioavailability | Rapid and complete absorption | Yields high and persistent plasma concentrations | [4] [5] |
| Tmax | Within 3-4 hours post-administration | Consistent across dose ranges | [6] |
| Plasma Protein Binding | 80-84% | Moderately bound to plasma proteins | [2] [5] |
| Volume of Distribution | Not fully characterized | Extensive tissue distribution suspected | [7] |
| Elimination Half-life | 38-59 hours (mean ~56 hours) | Permits once-daily dosing | [8] [2] [7] |
| Steady-state Achievement | Approximately 2 weeks | With repeated dosing | [7] [6] |
Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract, with linear kinetics observed across the therapeutic dose range of 100-300 mg [7] [6]. Peak plasma concentrations of approximately 0.9 mg/L are achieved within 3 hours following a single 150-200 mg dose in patients with prostate cancer [6]. The compound demonstrates moderate plasma protein binding (80-84%), primarily to albumin, with minimal binding to erythrocytes [2] [5]. This binding characteristic suggests a lower potential for displacement interactions with highly protein-bound drugs, though complete distribution studies in humans remain limited.
The prolonged elimination half-life of this compound (ranging from 23-87 hours, with a mean of approximately 56 hours) represents one of its most pharmacokinetically distinctive features [2] [7]. This extended half-life supports once-daily dosing after the initial loading phase and contributes to the persistence of therapeutic effects but may also prolong adverse drug reactions upon discontinuation. Elimination occurs predominantly via hepatic metabolism, with less than 2% of the administered dose excreted unchanged in urine after five days [4] [7]. Fecal elimination is negligible, ranging from 1.4% to 7% of the administered dose over 4-5 days [4]. The slow and incomplete urinary excretion of radioactivity (approximately 62±10% over 5 days) in radiolabeled studies suggests that longer collection periods are necessary to achieve complete mass balance, consistent with the drug's prolonged half-life [7].
This compound undergoes extensive hepatic metabolism through multiple pathways, resulting in at least five identified metabolites, some of which retain pharmacological activity, though significantly less than the parent compound [2] [7]. The metabolic scheme below illustrates the primary pathways:
Figure 1: Primary Metabolic Pathways of this compound in Hepatic and Pulmonary Tissues
The liver metabolizes this compound primarily through cytochrome P450 enzymes, specifically CYP2C19, and flavin-containing monooxygenases (FMOs) [2]. The major metabolic pathway involves sequential nitroreduction, where the nitro group (-NO₂) is first reduced to a hydroxylamine intermediate (-NHOH), which is subsequently further reduced to form the primary amino metabolite (-NH₂) known as RU-43866 [7] [3]. In human metabolism studies using ¹⁴C-radiolabeled this compound, the hydroxylamine derivative accounted for approximately 17% of excreted metabolites, while the amino metabolite represented about 26% [7]. Additional ring oxidation metabolites constitute the remainder of the metabolic profile. The amino metabolite (RU-43866) demonstrates weak binding to androgen receptors and limited activity in prostate tissue of castrated rats, suggesting it may contribute marginally to the overall pharmacological effect [6].
Unique among antiandrogens, this compound undergoes significant extrahepatic metabolism in lung tissue, which explains its association with pulmonary toxicity [3]. In rat models, pulmonary metabolism occurs primarily in the cytosolic fraction of alveolar macrophages, with minimal activity in Clara cells and type II epithelial cells. This metabolic transformation is characterized by oxygen-sensitive nitroreduction that requires NADPH and flavin mononucleotide (FMN) as cofactors [3]. Under anaerobic conditions, pulmonary tissue generates the same hydroxylamine and amino metabolites observed in hepatic metabolism, but also produces reactive oxygen species and nitro anion free radicals through redox cycling [3]. These reactive intermediates are implicated in the development of interstitial pneumonitis – a serious, potentially fatal adverse effect occurring in 1-2% of patients globally, with significantly higher incidence (12.6-18%) in Japanese populations [2] [3]. The mechanism likely involves covalent binding of reactive metabolites to pulmonary cellular proteins, leading to oxidative stress and tissue damage [3].
As this compound is extensively metabolized by hepatic CYP450 enzymes and demonstrates inhibitory effects on certain cytochrome P450 isoenzymes, it presents several clinically significant drug interaction potentials:
Table 2: Clinically Significant Drug Interactions with this compound
| Interacting Drug | Interaction Mechanism | Clinical Effect | Management Strategy |
|---|---|---|---|
| Warfarin | Inhibition of metabolism | Increased anticoagulant effect, bleeding risk | Monitor PT/INR closely; adjust warfarin dosage |
| Phenytoin | Inhibition of CYP-mediated metabolism | Increased phenytoin levels, potential toxicity | Monitor phenytoin levels; adjust dosage accordingly |
| Theophylline | Inhibition of metabolism | Increased theophylline concentrations | Monitor for theophylline toxicity; consider dose reduction |
| Alcohol | Disulfiram-like reaction | Facial flushing, malaise, hypotension | Avoid alcohol consumption during therapy |
| GnRH Agonists | Additive androgen suppression | Enhanced therapeutic efficacy with increased side effects | Monitor for exaggerated androgen deprivation effects |
The inhibitory effect of this compound on specific CYP isoenzymes may alter the metabolism of concomitant drugs, potentially increasing their plasma concentrations and toxicity risks [5]. This is particularly relevant for medications with narrow therapeutic indices, such as warfarin, phenytoin, and theophylline, which require careful therapeutic drug monitoring and potential dose adjustments when co-administered with this compound [5].
Hepatic impairment significantly influences this compound pharmacokinetics, as the drug undergoes extensive liver metabolism. The manufacturer contraindicates this compound in patients with severe hepatic impairment and recommends regular monitoring of serum transaminase levels during the first four months of treatment and periodically thereafter [5]. In cases where jaundice appears or ALT elevations exceed twice the upper limit of normal, immediate discontinuation is advised [5].
In contrast, renal impairment likely has minimal impact on this compound pharmacokinetics, as less than 2% of the unchanged drug is excreted renally [7] [5]. No specific dosage adjustments are recommended for patients with renal impairment, though caution is always prudent in severe cases.
Ethnic variations in this compound safety profiles have been observed, with Japanese patients demonstrating a substantially higher incidence of interstitial pneumonitis (12.6%) compared to European populations (1-2%) [2] [3]. This disparity may reflect genetic polymorphisms in metabolic enzymes or immunological factors, underscoring the importance of vigilance in specific patient populations.
Experimental Objective: To characterize this compound metabolism and identify enzymes responsible for its bioactivation in pulmonary tissue.
Tissue Preparation:
Incubation Conditions:
Metabolite Analysis:
Enzyme Identification:
Study Design:
Sample Collection:
Analytical Methods:
Pharmacokinetic Analysis:
This compound exhibits a complex pharmacokinetic profile characterized by complete oral absorption, extensive hepatic metabolism, and a prolonged elimination half-life that enables once-daily dosing. Its metabolic pathway involves nitroreduction that generates active intermediates and contributes to organ-specific toxicities, particularly in the lung. The experimental methodologies outlined provide robust approaches for investigating this compound's metabolic fate and potential drug interactions.
Nilutamide is a first-generation, nonsteroidal, pure antiandrogen. Its primary mechanism is the selective and competitive antagonism of the androgen receptor (AR) [1] [2].
The table below summarizes key data points for this compound. Please note that specific values for some parameters were not available in the search results.
| Property | Description / Value | Reference |
|---|---|---|
| Primary Target | Androgen Receptor (AR) | [1] [4] |
| Mechanism | Competitive AR antagonist | [1] [5] |
| Receptor Selectivity | Does not bind to PR, ER, or GR | [3] |
| Bioavailability | Good / Rapidly and completely absorbed | [5] [2] |
| Protein Binding | 80-84% | [2] |
| Metabolism | Extensive hepatic metabolism (via CYP2C19, FMO) | [2] |
| Elimination Half-life | Mean: 56 hours (Range: 23-87 hours) | [5] [2] |
| Route of Elimination | Urine (62%), Feces (<10%) | [5] [2] |
| Active Metabolites | At least 5 identified | [2] |
While detailed modern protocols were not found, the search results illustrate its use in research and a key experimental model for evaluating antiandrogen activity.
In Vitro Cell-Based Assays: A recent study used this compound as a reference AR blocker in experiments with 786-O renal cell carcinoma cells. Cells were treated with a working medium containing 325 μg/mL of this compound to benchmark the anticancer effects of a new compound, lathyrol [7]. Standard assays measured:
In Vivo Considerations: The long elimination half-life (≈56 hours) permits once-daily oral dosing in clinical and research settings [3] [2].
The following diagram illustrates the cellular mechanism of this compound and its associated mitochondrial toxicity, which is a key factor in its adverse effect profile.
> this compound's therapeutic action involves blocking androgen receptor signaling in the nucleus (top), while its key adverse effect of hepatotoxicity is linked to the inhibition of mitochondrial Complex I (bottom).
The following table summarizes how nilutamide functions as an androgen receptor antagonist, based on the gathered literature.
| Aspect | Description |
|---|---|
| Mechanism | Pure, competitive antagonist of the androgen receptor (AR) [1] [2] [3]. |
| Binding Site | Ligand-Binding Domain (LBD) of the AR [4]. |
| Primary Effect | Blocks effects of androgens (testosterone, DHT); inhibits androgen-dependent DNA & protein synthesis, causing growth arrest/tumor regression [1] [2]. |
| Specificity | Selective for AR; does not bind to progestogen, estrogen, or glucocorticoid receptors [1] [2] [3]. |
The diagram below illustrates this competitive antagonism.
Figure 1: this compound competes with natural androgens for the AR ligand-binding domain (LBD), preventing the formation of a transcriptionally active complex.
While specific protocols for this compound are not detailed in the search results, the following table outlines key experimental approaches used to characterize AR antagonists like this compound [5].
| Method Category | Specific Techniques | Key Measured Outcomes |
|---|---|---|
| Binding Assays | Competitive binding assays | Relative binding affinity (RBA) compared to a reference ligand (e.g., DHT or radiolabeled R1881). |
| Functional Cellular Assays | Reporter gene assays (e.g., in COS7, LNCaP cells); Cell proliferation assays (e.g., PSA, GCDFP-15 secretion) | Antagonist activity (IC50), efficacy in blocking AR-mediated transcription and cell growth. |
| Structural & In Silico Studies | Homology modeling; Structure-based virtual screening (SBVS) | Prediction of binding pose, interaction with key amino acids in the LBD. |
| Downstream Effect Analysis | Chromatin Immunoprecipitation (ChIP); Protein analysis (Western Blot, Immunofluorescence) | Impact on AR nuclear translocation, DNA binding, co-activator recruitment, and protein degradation. |
This compound is a first-generation antiandrogen, and its clinical profile and binding characteristics are less favorable than newer agents [4] [3].
The table below summarizes the key human enzymes known to be involved in the metabolism and interaction with this compound:
| Enzyme | Role/Interaction | Experimental Evidence / Notes |
|---|---|---|
| CYP2C19 | Primary Metabolic Enzyme | Identified as a key metabolizer in human pharmacokinetic data [1]. |
| FMO (Flavin-containing monooxygenase) | Primary Metabolic Enzyme | Identified as a key metabolizer alongside CYP2C19 [1]. |
| CYP3A | Heterotropic Activator | In vitro studies show this compound activates CYP3A-mediated metabolism of other drugs (e.g., midazolam) [2]. |
| Hepatic CYP450 Pool | Non-specific Inhibitor | Human liver microsome studies show this compound inhibits various activities (e.g., hexobarbital hydroxylase, benzphetamine N-demethylase) [3]. |
The following diagram illustrates the dual role of this compound in the CYP450 system, acting as a substrate for specific enzymes while modulating the activity of others:
This compound's dual role as a CYP450 substrate and modulator.
The understanding of this compound's metabolic fate and interactions is derived from specific experimental approaches.
An older but foundational study investigated this compound's inhibitory effects on mouse and human liver microsomal cytochrome P450 [3].
A high-throughput screen of approved drugs revealed that this compound can act as a heterotropic activator of CYP3A [2].
1. High-Throughput Screen (HLS) in Human Liver Microsomes (HLM):
2. Follow-up Concentration-Response Experiments:
The complex metabolism and enzyme interactions of this compound have direct implications for its clinical profile and modern drug development.
Nilutamide competes with natural androgens like testosterone and dihydrotestosterone for binding to the Androgen Receptor (AR) [1] [2]. By blocking the receptor, it inhibits androgen-dependent gene transcription and protein synthesis, leading to growth arrest or regression in prostate cancer cells [1] [3].
The following diagram illustrates the mechanism of AR signaling and where this compound acts. The accompanying DOT script is provided for your use.
Diagram 1: this compound competitively inhibits androgen binding to the AR, blocking downstream signaling.
The methodology below, based on a recent study investigating AR-related mechanisms, outlines a standard approach for evaluating the anticancer effects of compounds like this compound in vitro [4].
The table below places this compound in context with other antiandrogens, highlighting key differentiators.
| Antiandrogen | Generation & Type | Key Characteristics & Differentiators |
|---|---|---|
| This compound | First-Generation, Nonsteroidal | Associated with unique side effects: interstitial pneumonitis, visual disturbances, alcohol intolerance [5] [6]. |
| Flutamide | First-Generation, Nonsteroidal | Prodrug (active metabolite: hydroxyflutamide); higher incidence of hepatotoxicity compared to other first-gen agents [7] [2]. |
| Bicalutamide | First-Generation, Nonsteroidal | Better safety profile than flutamide/nilutamide; became the preferred first-generation NSAAs [7] [5]. |
| Cyproterone Acetate | Steroidal | Also has progestogenic properties; not approved in the US, largely due to hepatotoxicity risk [7] [2]. |
| Enzalutamide | Second-Generation, Nonsteroidal | Multiple mechanisms: inhibits AR translocation to the nucleus and DNA binding; higher affinity for AR [2] [3]. |
The table below summarizes the key preclinical and pharmacological characteristics of this compound gathered from the available literature.
| Aspect | Preclinical Findings & Characteristics |
|---|---|
| Mechanism of Action | Selective, competitive antagonist of the Androgen Receptor (AR) [1] [2]. Prevents effects of testosterone and dihydrotestosterone (DHT) [1]. |
| Primary Indication | Treatment of prostate cancer in combination with surgical or chemical castration [3] [1]. |
| Pharmacokinetics | - Absorption: Rapid and complete after oral administration [3].
While specific animal model protocols are not detailed in the search results, recent research illustrates how this compound is used as a reference compound in in vitro studies.
A significant gap in the available information is the absence of detailed, documented experimental protocols for this compound's original animal studies. The methodologies from its initial development are not provided in the search results [3] [2].
For a contemporary research perspective, the field has moved towards bioisosteric methodology to design improved antiandrogens. This involves modifying the core structure of existing drugs like this compound to create novel analogs with better efficacy and safety profiles [4]. The general workflow for this approach is outlined below:
Modern drug discovery workflow for antiandrogens
Nilutamide functions as a pure androgen receptor (AR) antagonist. It competes with native androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby blocking the transcription of androgen-response elements and inhibiting the growth of androgen-sensitive tissues, including prostate cancer cells [1] [2] [3].
The diagram below illustrates this core pharmacological pathway and the consequential feedback loop that occurs without concurrent chemical castration.
Core pathway of this compound's antiandrogen action and its systemic endocrine effects.
A critical aspect of its mechanism, confirmed in early animal studies, is that as a "pure" antiandrogen, it also neutralizes the negative feedback that androgens exert on the pituitary. This leads to a compensatory rise in luteinizing hormone (LH) and, consequently, testosterone levels [4]. Therefore, for this compound to be fully effective in intact males, it must be combined with a method to suppress this testicular testosterone surge, such as surgical castration or a Gonadotropin-Releasing Hormone (GnRH) agonist [2] [4].
Clinical evidence for this compound primarily supports its use in combination with castration for metastatic prostate cancer.
A meta-analysis of five randomized controlled trials (1,637 participants) concluded that adding this compound to orchiectomy significantly improved outcomes compared to orchiectomy plus placebo. The this compound group showed:
One small 1991 Italian pilot study investigated this compound monotherapy (100 mg three times daily) in 48 patients with metastatic disease. The results are summarized below [5].
| Patient Group | Progression-Free Survival (Median Days) | Overall Survival (Median Days) | Best Objective Response |
|---|
| Untreated (n=29) | 325 | 696 | Partial Response: 41.6% Stationary Disease: 54.1% | | Pre-treated (n=19) | 174 | 447 | Stationary Disease: 73.6% |
The clinical use of this compound is constrained by its distinct side effect profile. The following table compares the incidence of key adverse events (AEs) from clinical trials.
| Adverse Event | Incidence with this compound | Notes |
|---|---|---|
| Hot Flashes | 28.4% [2] | Common to all androgen blockade therapies. |
| Nausea / Vomiting | 9.8% - 65% [5] [2] | More common than with other NSAAs. |
| Visual Disturbances | 27% - 58% [5] [2] | e.g., delayed dark adaptation, impaired color vision. Unique to this compound. |
| Alcohol Intolerance | 6.2% - 19% [5] [2] | Disulfiram-like reaction. Unique to this compound. |
| Elevated Liver Enzymes | 8% [2] | Requires monitoring. |
| Interstitial Pneumonitis | 1% - 2.4% [2] | Can be severe (dyspnea, pulmonary fibrosis); incidence much higher in Japanese patients (12.6%). |
These unfavorable side effects, along with rare but serious cases of hepatotoxicity and respiratory failure, have significantly limited its use following the introduction of safer alternatives [2].
This compound is now considered a historical agent in the evolution of prostate cancer treatment.
| Solid Form | Crystal System / Description | Z' (Molecules in Asymmetric Unit) | Relative Stability & Key Properties |
|---|---|---|---|
| Form I (Commercial Form) | Information missing | Z' = 1 [1] | Thermodynamically most stable form; monotropically related to Form II [2]. |
| Form II | Information missing | Z' = 1 [1] | Metastable; can be selectively crystallized via FmocFF organogels at ambient temperature [3]. |
| Form III | Information missing | Z' = 1 [1] | "Elusive nature"; limited experimental data available [2]. |
| Form IV | Information missing | Z' = 3 [1] [4] | New polymorph; bulk phase-pure material difficult to obtain [1] [4]. |
| Form V | Information missing | Z' = 2 [1] [4] | New polymorph; bulk phase-pure material difficult to obtain [1] [4]. |
| This compound Hydrate | [Nil·H₂O] (2:0.57) [1] [4] | Not Specified | Undergoes phase transformation to Form II upon heating [1] [4]. |
| This compound-Chloroform Solvate | Solvate Structure | Not Specified | First single-crystal structure reported; obtained via gel-mediated crystallization [3]. |
| Cocrystal with Adenine | [Nil + Adn] (1:1) [1] [4] | Not Specified | Higher thermodynamic solubility than parent this compound [1] [4]. |
The relationships between different solid forms and the methods used to obtain them can be visualized in the following workflow:
Figure 1: Experimental pathways for obtaining this compound solid forms. Methods like gel-mediated crystallization and lyophilization can access metastable polymorphs [2] [3], while cocrystallization yields new forms and cocrystals [1].
This advanced method uses a supramolecular gelator to create a confined environment that controls crystal nucleation and growth, enabling access to metastable forms under mild conditions [3].
This technique aims to form new crystalline structures by combining this compound with complementary coformers [1] [4].
Accurate identification of polymorphs relies on a suite of analytical techniques [1] [3] [5]:
Nilutamide can exist in multiple crystalline forms, or polymorphs. The commercial form (Form I) is the most thermodynamically stable, while other forms are metastable [1] [2].
The table below summarizes the identified polymorphs and their key characteristics:
| Polymorph | Designation | Relative Thermodynamic Stability | Key Characteristics and Isolation Methods |
|---|---|---|---|
| Form I | Commercial Form | Most stable (monotropically related to Form II) [1] | Readily crystallizes under ambient conditions; structure confirmed by single-crystal X-ray diffraction [1] [2]. |
| Form II | Metastable Polymorph | Less stable than Form I [1] | Can be obtained via cocrystallization or lyophilization; pure Form II isolated at ambient temperature using FmocFF/acetonitrile organogel [1] [2]. |
| Form III | Metastable Polymorph | Stability relationship not fully detailed | Considered an "elusive" polymorph; structure solved by single-crystal X-ray diffraction [1]. |
| Other Forms | Forms IV & V | Information not available | Mentioned as among five identified forms; no detailed data in searched literature [2]. |
| Chloroform Solvate | Solvate Form | Stability relative to neat forms not specified | Newly reported structure; single-crystal X-ray diffraction confirms a 1:1 this compound-chloroform stoichiometry [2]. |
The following table consolidates the key experimental and computational findings regarding this compound's stability.
| Analysis Method | Key Findings on Stability and Energetics |
|---|---|
| Structural & Thermodynamic Study | Forms I and II are monotropically related (Form I is stable at all temperatures below melting). Comprehensive stability ranking: Form I > Form II > Form III [1]. |
| Lattice Energy Calculations | Periodic DFT methods (B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP) provided accurate lattice energy values for Form I against experimental data. PIXEL and PBEh-3c methods correctly predicted the stability order of Forms I and II [1]. |
| Solution Calorimetry | Used to determine the relative stability of Forms I and II, confirming Form I as the thermodynamically most stable solid phase [1]. |
| Thermal Analysis | Revealed that the organogel matrix used to crystallize Form II not only templates its formation but also affects its thermal transformation pathway [2]. |
For researchers looking to reproduce these studies, here are the methodologies for key experiments cited in the literature.
This protocol describes a method to obtain pure this compound Form II under mild conditions [2].
This methodology provides a framework for a comprehensive polymorph study [1].
The diagram below outlines the key steps and decision points in a comprehensive polymorph stability study, integrating the experimental methods discussed.
Logical workflow for a polymorph stability study, integrating generation, characterization, and analysis phases.
While the search results confirm this compound's polymorphism and establish a clear stability ranking, they lack extensive published quantitative data. Specific physicochemical properties like solubility, dissolution rates, and melting points for individual polymorphs are not detailed in the current search findings.
Nilutamide is a first-generation nonsteroidal antiandrogen medication approved by the FDA for the treatment of metastatic prostate cancer in combination with surgical castration. As an androgen receptor (AR) antagonist, this compound competes with natural androgens for binding sites on androgen receptors, thereby blocking the transcriptional activity that promotes prostate cancer cell growth and survival. The drug exhibits pure antiandrogenic activity with affinity specifically for androgen receptors, without binding to progestogen, estrogen, or glucocorticoid receptors [1]. This targeted mechanism makes it particularly valuable in androgen-dependent prostate cancer, where it blocks the action of both adrenal and testicular androgens that stimulate the growth of normal and malignant prostatic tissue [1].
Prostate cancer progression is fundamentally driven by androgen receptor signaling, making androgen deprivation therapy (ADT) a cornerstone of treatment for advanced disease. Within this therapeutic approach, this compound functions by competitively inhibiting the binding of dihydrotestosterone (DHT) and testosterone to the androgen receptor ligand-binding domain. This blockade results in the prevention of AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes [1] [2]. The relative binding affinity of this compound at the androgen receptor is less than that of bicalutamide but similar to that of hydroxuflutamide [1]. It is important to note that while antiandrogen monotherapy with this compound has demonstrated clinical benefit, it has not consistently been shown to be equivalent to castration in efficacy [1].
The following diagram illustrates this compound's mechanism of action within the androgen receptor signaling pathway:
Figure 1: this compound Mechanism of Action in Androgen Receptor Signaling Pathway. This compound competitively inhibits androgen binding to the androgen receptor, preventing dimerization, nuclear translocation, DNA binding, and ultimately suppressing transcription of genes driving prostate cancer growth.
The clinical efficacy of this compound has been demonstrated in several studies, particularly in the context of combination therapy with surgical castration for metastatic prostate cancer. A landmark randomized phase II trial investigated this compound in patients with nonmetastatic castration-resistant prostate cancer (stage D0.5) provides particularly insightful data [3]. This study employed a novel design where patients were initially randomized to receive either a poxvirus-based prostate-specific antigen (PSA) vaccine or this compound alone, with crossover to combined therapy upon PSA progression. The findings revealed that the sequence of therapy administration significantly impacted clinical outcomes. Patients who received vaccine therapy followed by this compound at the time of PSA progression demonstrated significantly improved survival compared to those who received the treatments in the reverse order (median survival 6.2 years vs. 3.7 years, p=0.045) [3].
Further analysis of this trial with a median potential follow-up of 4.4 years showed that median survival among all patients was 4.4 years from date of enrollment. Patients initially randomized to the vaccine arm showed a trend toward improved survival compared to those starting with this compound (median 5.1 vs. 3.4 years; P = 0.13) [3]. Subgroup analyses identified that patients with more favorable disease characteristics derived particular benefit from the vaccine-first approach, including those with Gleason score ≤7 (P = 0.033), PSA < 20 ng/dl (P = 0.013), or prior radiation therapy (P = 0.018) [3]. These findings have significant implications for clinical trial design, suggesting that treatment sequencing may be as important as the therapies themselves in optimizing outcomes for prostate cancer patients.
Additional studies have confirmed this compound's efficacy in the castration-resistant setting. A retrospective analysis of 28 men with castration-resistant prostate cancer treated with this compound demonstrated that 64% of patients experienced a reduction in PSA, with 48% achieving a greater than 50% PSA decline [2]. Another study reported that in men who failed prior antiandrogen therapy, 50% of patients treated with this compound experienced a greater than 50% decline in serum PSA levels [2]. These results highlight this compound's activity even after progression on other antiandrogen therapies, supporting its use as a second-line hormonal agent in selected patients.
Table 1: Key Clinical Trial Results for this compound in Prostate Cancer
| Trial Design | Patient Population | Intervention | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Randomized Phase II | Nonmetastatic castration-resistant prostate cancer (n=42) | This compound vs. PSA vaccine, with crossover | Median survival: 4.4 years (all patients); 6.2 years (vaccine→this compound) vs. 3.7 years (this compound→vaccine) | [3] |
| Retrospective Analysis | Castration-resistant prostate cancer (n=28) | This compound as second-line therapy | 64% with PSA reduction; 48% with >50% PSA decline | [2] |
| Second-line Therapy | Antiandrogen failure (n=14) | This compound as second-line therapy | 50% with >50% PSA decline | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Bioavailability | Rapidly and completely absorbed | Predictable systemic exposure |
| Half-life | 38.0-59.1 hours | Suitable for once-daily dosing |
| Metabolism | Extensive hepatic metabolism | Potential for drug interactions; caution in hepatic impairment |
| Route of Elimination | Renal (<2% unchanged) | Need for dose adjustment in renal impairment likely minimal |
| Protein Binding | Not fully characterized | Potential for protein displacement interactions unknown |
| Time to Steady State | ~7-10 days | Important for clinical response timing |
Designing clinical trials for this compound in the contemporary prostate cancer landscape requires careful consideration of disease stage, prior therapies, and emerging therapeutic combinations. Based on existing evidence, several trial designs show particular promise. The crossover design implemented in the phase II trial by researchers at the National Cancer Institute provides a robust template for evaluating sequencing strategies [3]. This approach allows for the assessment of both individual agent activity and the synergistic potential of combination therapies, while also permitting each patient to serve as their own control in the sequential therapy phases. Such designs are especially valuable in precision medicine contexts where identifying the optimal sequence of available therapies is as important as developing new agents.
For this compound specifically, potential trial populations include patients with nonmetastatic castration-resistant prostate cancer (stage D0.5) rising PSA after primary androgen deprivation therapy, or as adjunctive therapy following primary treatment for high-risk localized disease [3]. The inclusion of biomarker-enriched populations represents a particularly promising direction. For instance, patients with specific AR mutations or splice variants may respond differently to this compound compared to newer antiandrogens, potentially identifying a subgroup that derives particular benefit from this agent [4]. Additionally, combination strategies with novel therapeutic classes including PARP inhibitors, PSMA-targeted radioligands, or immunotherapeutic agents may reestablish this compound's relevance in the current treatment landscape [5].
The following diagram illustrates a potential clinical trial workflow incorporating this compound in sequence with other therapies:
Figure 2: Proposed Clinical Trial Workflow for this compound Sequencing Study. This crossover design allows evaluation of treatment sequence impact on clinical outcomes including PSA response, radiographic progression-free survival (rPFS), and overall survival (OS).
Predictive biomarkers are increasingly important in prostate cancer trial design to identify patients most likely to benefit from specific therapeutic approaches. For this compound, potential stratification factors include Gleason score, PSA doubling time, prior treatment history, and molecular subtypes of prostate cancer [3]. Research has demonstrated that patients with more indolent disease characteristics (Gleason ≤7, PSA <20 ng/dl) derived greater benefit from immunotherapy followed by this compound compared to the reverse sequence [3]. This suggests that disease aggressiveness may predict optimal therapy sequencing, an hypothesis that should be prospectively validated in future trials.
At the molecular level, assessment of androgen receptor structure and function may identify patients most likely to respond to this compound. While this compound has shown activity even after progression on other antiandrogens [2], specific AR mutations such as F876L may confer resistance to certain antiandrogens while potentially maintaining sensitivity to others [4]. Additionally, the presence of AR splice variants (e.g., AR-V7) may influence response to this compound compared to newer agents, as these truncated receptors lack the ligand-binding domain targeted by this compound [4]. Incorporating these biomarkers into trial designs will facilitate personalized treatment approaches and potentially explain differential responses observed in clinical trials.
Protocol Title: Evaluation of this compound Androgen Receptor Antagonism in Prostate Cancer Cell Lines
Purpose: To quantitatively assess the inhibitory effects of this compound on androgen-mediated prostate cancer cell proliferation and AR signaling pathway activation.
Materials and Reagents:
Methodology:
Data Analysis: Calculate IC50 values for proliferation inhibition, percent reduction in DHT-stimulated PSA production, and fold-change in AR target gene expression compared to DHT-stimulated controls [1] [2].
Protocol Title: Evaluation of this compound in Mouse Models of Prostate Cancer
Purpose: To determine the in vivo efficacy of this compound in controlling tumor growth in prostate cancer xenograft models.
Materials and Reagents:
Methodology:
Data Analysis: Compare tumor growth curves, time to progression, and biomarker expression across treatment groups using appropriate statistical tests [3] [2].
Table 3: Key Efficacy Endpoints for this compound Clinical Trials
| Endpoint Category | Specific Metrics | Assessment Timing | Clinical Significance |
|---|---|---|---|
| Efficacy Endpoints | PSA50 response (≥50% decline) | Every 4 weeks | Antitumor activity |
| Radiographic progression-free survival (rPFS) | Every 12 weeks | Disease control | |
| Overall survival (OS) | Throughout study | Ultimate clinical benefit | |
| Time to symptomatic progression | Throughout study | Quality of life impact | |
| Biomarker Endpoints | AR-V7 status (circulating tumor cells) | Baseline | Potential resistance marker |
| PSA doubling time | Baseline | Disease aggressiveness | |
| CTC enumeration | Baseline and on-treatment | Metastatic potential | |
| Safety Endpoints | Hepatic transaminases | Every 4 weeks | Hepatotoxicity monitoring |
| Pulmonary function tests | Baseline and as clinically indicated | Interstitial pneumonitis risk | |
| Visual adaptation assessment | As clinically indicated | Dark adaptation impairment |
This compound exhibits a distinct safety profile that requires careful monitoring in clinical trials. The most notable adverse effects include hepatotoxicity, interstitial pneumonitis, and unique visual disturbances characterized by delayed dark adaptation [1] [2]. Clinical trial protocols must incorporate specific monitoring strategies for these potential toxicities, including regular assessment of liver function tests (at baseline, monthly for first 4 months, then periodically thereafter) and chest imaging or pulmonary function tests at baseline and as clinically indicated [2]. Additionally, alcohol intolerance manifesting as facial flushing, malaise, and hypotension has been reported in some patients taking this compound, necessitating appropriate patient counseling [2].
The risk-benefit assessment for this compound must consider its efficacy in specific patient populations against its potential toxicities. While newer antiandrogens such as enzalutamide and apalutamide have largely superseded this compound in routine clinical practice due to their improved tolerability profiles [5], there remains scientific and clinical interest in this compound for specific applications, particularly in combination approaches or sequenced therapy regimens [3]. In trial design, proactive safety monitoring with predefined management algorithms and dose modification criteria is essential to ensure patient welfare while adequately characterizing the drug's risk profile in contemporary treatment contexts.
Clinical trials investigating this compound must adhere to standard ethical principles governing human subjects research, including approval by institutional review boards, informed consent processes, and data safety monitoring board oversight. Specific ethical considerations for this compound trials include appropriate crossover provisions for patients experiencing disease progression, given the evidence suggesting potential benefit from sequencing approaches [3]. Additionally, comparative effectiveness trials must be designed with equipoise regarding the research question, particularly when comparing this compound to newer agents that may have more favorable toxicity profiles.
From a regulatory perspective, trial designs should incorporate appropriate endpoints aligned with current FDA guidance for prostate cancer drug development. For early-stage disease, metastasis-free survival may represent an appropriate primary endpoint, while in metastatic castration-resistant disease, overall survival or radiographic progression-free survival are typically preferred [5]. Given this compound's established safety profile, trials may incorporate risk evaluation and mitigation strategies (REMS) to address specific known toxicities, particularly the risk of interstitial pneumonitis which has been reported in approximately 2% of patients in postmarketing surveillance [2].
Despite being a first-generation antiandrogen, this compound continues to offer scientific and clinical insights relevant to contemporary prostate cancer management. The accumulating evidence regarding the importance of therapy sequencing suggests potential renewed utility for this compound in specific contexts, particularly when administered following novel therapeutic approaches such as cancer vaccines or immunotherapies [3]. Future research should focus on identifying predictive biomarkers that can optimally select patients for this compound-containing regimens and delineating the molecular mechanisms underlying its potential synergistic activity with other therapeutic classes.
The evolving understanding of androgen receptor biology continues to inform potential applications for established AR-directed therapies like this compound. As novel AR mutations and splice variants emerge under selective pressure from newer antiandrogens, the relative activity of first-generation agents against these resistant forms warrants investigation [4] [5]. Additionally, combination strategies leveraging this compound with emerging therapeutic classes such as PARP inhibitors, AKT pathway inhibitors, or PSMA-targeted agents may reestablish its relevance in the modern prostate cancer treatment landscape [5]. Through thoughtful clinical trial design incorporating contemporary biomarkers and patient selection strategies, this compound may continue to contribute to advancing prostate cancer therapy despite its established status as a first-generation antiandrogen.
The foundation of this protocol is supported by meta-analyses of randomized controlled trials. The quantitative outcomes are summarized below.
| Efficacy Outcome | Nilutamide + Orchiectomy | Placebo + Orchiectomy | Statistical Significance |
|---|---|---|---|
| Objective Response Rate [1] | 50% | 33% | P < 0.001 |
| Median Progression-Free Survival [2] | 20.8 months | 14.9 months | P = 0.005 |
| Disease Progression (Risk Ratio) [3] | RR = 0.59 | - | P < 0.00001 |
| Clinical Benefit [3] | RR = 1.23 | - | P < 0.00001 |
This compound therapy requires vigilant safety monitoring due to the risk of serious adverse effects.
Boxed Warning: Interstitial Pneumonitis
Hepatotoxicity
Other Common Adverse Events
The following diagram illustrates the synergistic mechanism of the this compound-orchiectomy combination therapy.
For researchers aiming to validate this protocol in a pre-clinical or clinical setting, the following workflow outlines key experiments and assessment points. This schema is based on the methodology described in the cited clinical trials [1] [2].
While the this compound-orchiectomy protocol demonstrates a clear benefit over castration alone, its use in modern clinical practice is limited. Current guidelines do not generally support this combination in light of strong evidence for alternative therapies [4]. Newer antiandrogens, such as bicalutamide and enzalutamide, have largely replaced this compound due to their better efficacy, tolerability, and safety profiles [5]. Furthermore, medical castration with GnRH agonists/antagonists is often preferred over surgical orchiectomy.
Gonadotropin-releasing hormone (GnRH) agonists, also known as luteinizing hormone-releasing hormone (LHRH) agonists, represent a cornerstone in the management of advanced prostate cancer and other hormone-sensitive conditions. These medications, including leuprorelin, goserelin, buserelin, and triptorelin, function by initially overstimulating GnRH receptors in the pituitary gland, leading to a profound increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This initial surge results in a paradoxical increase in testosterone levels by 140-200% above baseline within the first few days of treatment, a phenomenon clinically recognized as "testosterone flare" or "flare-up phenomenon." [1] [2]
The clinical consequences of this flare phenomenon can be significant and potentially serious, particularly in patients with advanced prostate cancer who often present with bone metastases or locally advanced disease. The transient elevation in testosterone can stimulate prostate cancer cell growth, leading to exacerbation of disease-related symptoms such as increased bone pain, urinary obstruction, and in severe cases, potentially catastrophic complications including spinal cord compression, ureteral obstruction, and even death. Clinical evidence indicates that approximately 10.9% of patients experience symptomatic flare when untreated with protective agents, with rare but documented cases of mortality attributed to this phenomenon. [2] The time course of the flare effect follows a characteristic pattern: LH peaks at approximately 24 hours post-agonist administration at up to 10 times baseline levels, testosterone peaks around day 3 at 140-200% above baseline, returns to pretreatment levels by day 7, and finally reaches castrate levels (<50 ng/dL) by 3-4 weeks of continuous therapy. [2]
To mitigate these risks, antiandrogens such as nilutamide are administered concomitantly with the initiation of GnRH agonist therapy. These agents block the androgen receptor throughout the body, preventing the flare-elevated testosterone from stimulating cancer growth and causing clinical symptoms. The strategic use of these protective agents has become standard practice in patients with significant disease burden, making understanding their optimal application essential for researchers and clinicians working in oncology and hormone therapy development. [2] [3]
The flare phenomenon associated with GnRH agonist therapy represents a paradoxical initial response that stands in contrast to the intended therapeutic suppression of gonadal hormones. GnRH agonists function as superagonists of the endogenous GnRH receptor in the pituitary gland. Under physiological conditions, GnRH is released in a pulsatile manner, maintaining normal gonadotropin secretion and gonadal function. When administered continuously or in long-acting formulations, GnRH agonists initially potently stimulate the GnRH receptor, causing a massive release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This exaggerated gonadotropin release subsequently drives excessive production of testosterone from Leydig cells in the testes, resulting in the characteristic testosterone flare observed within the first 3-7 days of treatment. [1] [2]
Following this initial stimulatory phase, receptor downregulation occurs through internalization of GnRH receptors, and pituitary desensitization develops due to uncoupling of the receptor from intracellular signaling pathways. This secondary effect leads to profound suppression of LH and FSH secretion, resulting in a dramatic reduction of testicular testosterone production to castrate levels (typically >95% reduction) within 2-4 weeks of continuous treatment. It is this delayed therapeutic effect that provides the clinical benefit in hormone-sensitive prostate cancer, while the initial flare represents an undesirable side effect that requires proactive management. [1]
This compound belongs to the class of nonsteroidal antiandrogens and functions as a "pure" androgen receptor antagonist that competitively blocks the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor. Unlike steroidal antiandrogens such as cyproterone acetate, this compound exhibits limited affinity for progestogen, estrogen, or glucocorticoid receptors, resulting in a more targeted mechanism of action with potentially fewer off-target effects. Although this compound binds only weakly to androgen receptors in vitro, it produces sustained receptor antagonism in vivo, effectively inhibiting androgen-dependent gene transcription and cellular processes essential for prostate cancer cell growth and survival. [3]
In addition to its primary action as an androgen receptor antagonist, evidence suggests that this compound may inhibit the synthesis of androgens, particularly those of adrenal origin. This secondary effect provides additional therapeutic benefit by addressing the adrenal androgens that continue to stimulate prostate cancer growth even after testicular androgen suppression is achieved. Importantly, this compound does not impair the synthesis of glucocorticoids, minimizing the risk of adrenal insufficiency. When administered in conjunction with GnRH agonists, this compound effectively blocks the androgen receptor throughout the body, preventing the flare-elevated testosterone from binding to and activating androgen receptors in prostate cancer cells, thereby neutralizing the potential for disease stimulation during the critical initial treatment period. [3]
Table 1: Comparative Mechanisms of Action for Flare Prevention Strategies
| Intervention | Primary Mechanism | Onset of Action | Effect on Testosterone Levels | Key Advantages |
|---|---|---|---|---|
| This compound | Competitive androgen receptor blockade | Rapid (hours) | Prevents action of elevated testosterone without lowering levels | Once-daily dosing; pure antiandrogen; additional adrenal inhibition |
| Cyproterone Acetate | Steroidal antiandrogen with progestational activity | Intermediate | Suppresses testosterone production and blocks receptor | Most effective at blunting LH surge; additional antigonadotropic effect |
| Flutamide | Nonsteroidal antiandrogen | Rapid | Prevents action of elevated testosterone without lowering levels | Extensive clinical experience; multiple daily doses |
| GnRH Antagonists | Direct GnRH receptor blockade | Immediate | Prevents testosterone rise entirely | No flare; rapid achievement of castrate levels |
| Ketoconazole | Steroidogenesis inhibitor | Very rapid | Dramatically lowers testosterone within 24 hours | Useful in emergency situations; broad steroid inhibition |
Figure 1: Mechanism of GnRH Agonist-Induced Flare and this compound Intervention. The diagram illustrates the paradoxical initial stimulation of testosterone production following GnRH agonist administration (left pathway) and the protective mechanism of this compound through competitive androgen receptor blockade (right pathway). This compound prevents the flare-elevated testosterone from activating androgen receptors in prostate cancer cells, thereby inhibiting disease stimulation during the critical initial treatment period.
This compound exhibits a distinctive pharmacodynamic profile that underpins its therapeutic utility in preventing GnRH agonist-induced flare. As a nonsteroidal antiandrogen, it demonstrates selective affinity for androgen receptors while showing negligible binding to progestogen, estrogen, or glucocorticoid receptors. This receptor selectivity profile classifies this compound as a 'pure' antiandrogen, distinguishing it from steroidal antiandrogens like cyproterone acetate that exhibit additional hormonal activities. Although this compound's in vitro binding affinity for the androgen receptor is relatively weak compared to some other antiandrogens, it produces sustained receptor antagonism in vivo, effectively blocking the genomic actions of both testicular and adrenal androgens. This prolonged activity is attributed to its active metabolites and favorable tissue distribution patterns. [3]
Notably, this compound appears to possess dual mechanisms of antiandrogenic activity. In addition to its primary function as an androgen receptor antagonist, evidence suggests that this compound may also inhibit the synthesis of androgens, particularly those of adrenal origin. This additional action provides comprehensive androgen blockade by addressing both testicular and adrenal sources of androgen stimulation, which is particularly relevant in the context of prostate cancer management where adrenal androgens can continue to drive disease progression despite testicular androgen suppression. Importantly, unlike some steroidogenesis inhibitors, this compound does not impair glucocorticoid synthesis, minimizing the risk of adrenal insufficiency. The combination of receptor blockade and potential synthesis inhibition makes this compound particularly effective for preventing the clinical consequences of the testosterone flare induced by GnRH agonists. [3]
This compound demonstrates favorable absorption and distribution characteristics that support its clinical application. After oral administration, the drug is almost completely absorbed, with peak plasma concentrations of approximately 0.9 mg/L achieved within 3 hours following a single 150-200mg dose in patients with prostate cancer. The mean elimination half-life is approximately 56 hours, considerably longer than other nonsteroidal antiandrogens like flutamide (5-6 hours) and bicalutamide (5-7 days). This extended half-life supports once-daily dosing and provides sustained receptor coverage throughout the dosing interval, which is particularly advantageous during the critical flare period when continuous androgen receptor blockade is essential. Steady-state plasma concentrations ranging from 4.4 to 8.5 mg/L are typically achieved within approximately two weeks of continued administration. [3]
This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19, producing several metabolites. One of these metabolites demonstrates interaction with androgen receptors in the prostate of castrated rats, though its antiandrogenic activity is significantly less potent than the parent compound. An important pharmacokinetic consideration is that this compound's plasma clearance appears to decrease with repeated administration, potentially necessitating careful observation for accumulation effects in patients with hepatic impairment or those taking concomitant medications that affect CYP2C19 activity. The favorable pharmacokinetic profile of this compound, characterized by complete oral absorption, prolonged half-life, and once-daily dosing convenience, supports medication adherence and consistent therapeutic coverage during the critical initial phase of GnRH agonist therapy when the flare phenomenon presents the greatest risk. [3]
Table 2: Pharmacokinetic Parameters of this compound in Prostate Cancer Patients
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | Nearly complete | Not significantly affected by food |
| Time to Peak Concentration (Tmax) | 2-3 hours | Consistent across doses |
| Peak Plasma Concentration (Cmax) | 0.9 mg/L | After 150-200mg single dose |
| Elimination Half-Life | 56 hours | Supports once-daily dosing |
| Time to Steady State | ~14 days | With once-daily dosing |
| Primary Metabolic Pathway | Hepatic (CYP2C19) | Extensive metabolism |
| Renal Excretion | <2% unchanged | Mostly as metabolites |
| Plasma Protein Binding | >80% | Primarily to albumin |
| Active Metabolites | Yes | Lower activity than parent drug |
The clinical efficacy of this compound in preventing GnRH agonist-induced flare has been established through multiple randomized controlled trials and meta-analyses. In patients receiving the GnRH agonist buserelin, this compound demonstrated significant effectiveness in preventing the 'disease flare' associated with the initial increase in testosterone levels observed at the beginning of GnRH agonist therapy. Placebo-controlled studies consistently showed significantly better objective response rates, improvement in bone pain, and normalization of tumor markers with the combination of a GnRH agonist plus this compound compared to a GnRH agonist alone. These benefits were particularly evident in patients with advanced disease who are at greatest risk for flare-related complications. [3]
A comprehensive meta-analysis of seven randomized double-blind trials encompassing 1,191 patients further substantiated the efficacy of this compound in combination with orchidectomy or GnRH agonist therapy for metastatic prostate cancer. The analysis demonstrated that the addition of this compound to primary androgen deprivation therapy resulted in improved outcomes compared to castration alone. While the absolute survival benefit varied across studies, the consistent trends favoring this compound-containing regimens, coupled with improvements in secondary endpoints such as time to progression and pain control, support the therapeutic value of this compound in flare prevention and comprehensive androgen blockade. The number needed to treat (NNT) to prevent one flare-related clinical event varies based on disease burden, with patients with extensive metastatic disease deriving the greatest absolute benefit. [3]
When compared to other antiandrogens for flare prevention, this compound demonstrates comparable efficacy to other nonsteroidal antiandrogens such as flutamide and bicalutamide in preventing clinical flare symptoms. However, pharmacological differences translate to distinct clinical profiles. The longer half-life of this compound (56 hours) compared to flutamide (5-6 hours) permits more stable receptor coverage with once-daily dosing, potentially reducing the risk of breakthrough flare symptoms that might occur with multiple daily dosing regimens if doses are missed or unevenly spaced. In contrast, cyproterone acetate, a steroidal antiandrogen, appears to be more effective at blunting the initial LH surge based on comparative studies, but carries a different side effect profile including potential thromboembolic risk and other steroidal effects. [2] [3]
The timing of antiandrogen initiation relative to GnRH agonist administration represents a critical factor in effective flare prevention. Research indicates that beginning antiandrogen therapy approximately 7 days before the first GnRH agonist injection provides optimal protection against both the biochemical and clinical manifestations of flare. Studies comparing different pretreatment periods have demonstrated that initiating flutamide just one day before GnRH agonist therapy resulted in LH increases exceeding 800%, significantly greater than the surge observed with 7-day pretreatment. While direct comparative data for this compound with varying pretreatment periods is limited, the pharmacological principles support adequate pretreatment to ensure therapeutic androgen receptor blockade is established before the testosterone surge begins. Clinical evidence confirms that with proper antiandrogen coverage, including with this compound, acute flare complications become extremely uncommon, highlighting the importance of this protective strategy in clinical practice. [2]
Objective: To evaluate the binding affinity and functional antagonism of this compound at the androgen receptor in cellular systems. Begin by culturing androgen-responsive cell lines such as LNCaP (human prostate adenocarcinoma) or transfected COS-1 cells expressing human androgen receptor. For binding assays, prepare cells in 24-well plates and incubate with increasing concentrations of this compound (typically 0.1 nM to 10 μM) in the presence of a fixed concentration of a radiolabeled reference androgen such as [3H]-R1881 (methyltrienolone). After incubation to equilibrium (typically 2-4 hours at 37°C), harvest cells and measure receptor-bound radioactivity using liquid scintillation counting. Calculate inhibition constants (Ki) using appropriate software such as GraphPad Prism, with lower Ki values indicating higher binding affinity. [3]
For functional antagonism assays, transfer cells with an androgen-responsive reporter construct such as MMTV-luciferase or PSA-luciferase. Pre-treat cells with varying concentrations of this compound (0.1 nM to 10 μM) for 1 hour before stimulating with a fixed EC80 concentration of synthetic androgen (e.g., 0.1 nM R1881). After 24 hours incubation, lyse cells and measure luciferase activity as a marker of androgen receptor transcriptional activation. Include controls with vehicle alone (basal activity) and androgen stimulation without this compound (maximal activation). Calculate IC50 values for this compound-mediated suppression of androgen-induced transcription. These experiments typically demonstrate that this compound produces concentration-dependent suppression of androgen-induced gene expression, confirming its functional antagonist activity at the androgen receptor. [3]
Objective: To evaluate the efficacy of this compound in preventing GnRH agonist-induced testosterone flare and disease stimulation in animal models. Utilize male rodent models such as intact rats or mice, with animals randomly assigned to treatment groups (typically n=8-12 per group). Standard groups should include: (1) Vehicle control; (2) GnRH agonist alone (e.g., leuprorelin 1 mg/kg); (3) this compound alone (30 mg/kg/day); (4) this compound pretreatment (7 days) followed by GnRH agonist + continued this compound; (5) Alternative antiandrogen (e.g., bicalutamide) as positive control. Administer this compound via oral gavage once daily and GnRH agonists as sustained-release formulations or daily injections. Collect serial blood samples at baseline, 6, 12, 24, 48, 72 hours, and 7 days after GnRH agonist initiation for measurement of serum LH, FSH, and testosterone using ELISA or RIA methods. [4] [3]
For prostate cancer-specific models, employ androgen-dependent tumor xenografts such as LNCaP cells implanted subcutaneously in castrated male mice with testosterone supplementation. Once tumors reach measurable size (∼100-200 mm3), randomize animals to treatment groups similar to those described above. Monitor tumor volume regularly using caliper measurements and calculate volume using the formula: (length × width2)/2. At study endpoint (typically 4-6 weeks), harvest tumors for histopathological analysis including immunohistochemistry for proliferation markers (Ki-67) and apoptosis (TUNEL staining). Expected results should demonstrate that this compound pretreatment significantly attenuates the initial tumor growth stimulation observed with GnRH agonist alone, with maintained suppression comparable to or better than other antiandrogen comparators. Statistical analysis typically employs repeated measures ANOVA for hormone levels and tumor growth curves, with post-hoc tests for specific timepoint comparisons. [3]
Patient Selection: Focus on individuals with advanced prostate cancer initiating GnRH agonist therapy, particularly those with high-risk features for flare complications including extensive bone metastases (especially vertebral lesions), impending spinal cord compression, significant urinary obstruction, or very high PSA levels (>100 ng/mL). Exclude patients with severe hepatic impairment (Child-Pugh Class C), known hypersensitivity to this compound, or severe respiratory insufficiency due to potential risk of interstitial pneumonitis. [2] [3]
Intervention Protocol: Initiate this compound at a dose of 300 mg orally once daily approximately 7 days before the first GnRH agonist injection. Continue this loading dose for one month, then reduce to the maintenance dose of 150 mg once daily. Administer the GnRH agonist (e.g., leuprorelin, goserelin, triptorelin) according to standard dosing regimens (typically monthly or quarterly formulations). Continue combination therapy for at least the first 2-4 weeks of treatment, with consideration for longer-term combined androgen blockade in selected high-risk patients. Monitor serum PSA and testosterone levels at baseline, day 14, and day 28 to assess biochemical response. Counsel patients about potential side effects including visual adaptation delays (30% incidence), alcohol intolerance, and potential for interstitial pneumonitis (rare but serious). Provide written information about these adverse effects and instructions to seek medical attention for respiratory symptoms. [3]
Figure 2: Clinical Protocol for GnRH Agonist Flare Prevention with this compound. The workflow outlines the standardized approach for implementing this compound therapy to prevent testosterone flare in patients initiating GnRH agonist treatment for advanced prostate cancer, including appropriate timing, dosing, monitoring, and patient education components.
This compound is commercially available as oral tablets, typically in 50 mg and 150 mg strengths, allowing for flexible dosing according to the established regimen. The standard dosing protocol for flare prevention in conjunction with GnRH agonist therapy initiates with a 300 mg once-daily loading dose (administered as two 150 mg tablets) beginning approximately 7 days before the first GnRH agonist injection. This loading dose is continued for the first month of therapy to ensure adequate receptor blockade during the period of maximum testosterone fluctuation. After the first month, the dose is typically reduced to a maintenance level of 150 mg once daily for the duration of combined therapy. This dose reduction strategy balances therapeutic efficacy during the critical flare period with long-term tolerability, as many of this compound's side effects are dose-dependent. [3]
Administration guidelines recommend taking this compound at approximately the same time each day, with or without food, as ingestion with meals does not significantly affect bioavailability. Patients should be specifically counseled about the possibility of delayed adaptation to darkness when moving from bright to dim environments, which occurs in approximately 30% of patients and is reversible upon discontinuation. This visual side effect has important implications for activities such as night driving, and patients should exercise particular caution during the initial weeks of therapy until their individual response is characterized. Additionally, patients should be warned about the potential for alcohol intolerance, manifesting as facial flushing, malaise, or hypotension, which may lead some individuals to voluntarily reduce or abstain from alcohol consumption while taking this compound. [3]
Table 3: Comparison of Antiandrogens for GnRH Agonist Flare Prevention
| Parameter | This compound | Flutamide | Bicalutamide | Cyproterone Acetate |
|---|---|---|---|---|
| Dosing for Flare Prevention | 300 mg × 1 month, then 150 mg daily | 250 mg three times daily | 50 mg once daily | 100 mg twice daily |
| Half-Life (Hours) | 56 | 5-6 | 144 (6 days) | 38-48 |
| Time to Steady State | 14 days | 2-3 days | 30 days | 7-10 days |
| Key Side Effects | Visual adaptation, alcohol intolerance, interstitial pneumonitis | Diarrhea, hepatotoxicity, gynecomastia | Gynecomastia, breast pain, hot flashes | Thromboembolism, hepatotoxicity, fatigue |
| Metabolic Pathway | CYP2C19 | CYP1A2 | CYP3A4, UGT | CYP3A4 |
| Food Effect | None | None | None | None |
| Cost Consideration | Medium | Low | High | Medium |
| Monitoring Parameters | LFTs, respiratory symptoms, visual changes | LFTs, diarrhea | LFTs, breast symptoms | LFTs, thromboembolic signs |
This compound demonstrates a generally acceptable tolerance profile, with most adverse effects being mild to moderate in severity and consistent with the expected consequences of androgen deprivation. Common side effects related to androgen receptor blockade include hot flashes (25-50% of patients), gynecomastia (10-20%), and impaired sexual function including decreased libido and erectile dysfunction (40-70%). These class-effects are expected with all antiandrogens and should be discussed with patients during pretreatment counseling. Gastrointestinal disturbances such as nausea (10-15%) and alcohol intolerance (5-20%) represent additional frequently reported side effects that are typically manageable with supportive care and dose adjustment if necessary. [3]
The most distinctive adverse effects associated with this compound include delayed adaptation to darkness (occurring in approximately 30% of patients), which manifests as difficulty adjusting vision when moving from bright to dimly lit environments. This effect is reversible upon discontinuation and often improves spontaneously even with continued treatment. More serious but rare adverse events include hepatotoxicity (2-5%) and interstitial pneumonitis (<1%), which require prompt recognition and intervention. The hepatotoxicity typically presents as transient increases in transaminases, while interstitial pneumonitis may manifest with symptoms such as dyspnea, cough, and fever, usually occurring within the first few months of treatment. Regular monitoring of liver function tests and prompt evaluation of respiratory symptoms are essential components of risk management during this compound therapy. [3]
A comprehensive baseline assessment should be performed before initiating this compound therapy, including complete history and physical examination, liver function tests (ALT, AST, bilirubin), and chest X-ray or pulmonary function tests in patients with preexisting respiratory conditions. Patient education should specifically address the potential for visual disturbances, with advice to exercise caution when driving at night or in conditions requiring rapid visual adaptation during the initial treatment period. Patients should also be warned about alcohol intolerance and advised to avoid or limit alcohol consumption until their individual tolerance is established. [3]
Ongoing monitoring should include regular liver function tests at baseline, monthly for the first 4 months, and periodically thereafter. Patients should be instructed to report immediately any symptoms suggesting hepatotoxicity (jaundice, dark urine, abdominal pain) or interstitial pneumonitis (dyspnea, cough, fever). If interstitial pneumonitis is suspected, this compound should be discontinued immediately and appropriate diagnostic studies (chest X-ray, CT scan, pulmonary function tests) should be initiated. Corticosteroid therapy may be considered in severe cases. For patients experiencing troublesome visual side effects, dose reduction (after the first month) may provide relief while maintaining therapeutic efficacy. Through appropriate patient selection, comprehensive education, and vigilant monitoring, the risks associated with this compound therapy can be effectively managed while preserving its beneficial effects in preventing GnRH agonist-induced flare. [3]
This compound represents an effective therapeutic option for preventing the clinically significant testosterone flare associated with initiation of GnRH agonist therapy in patients with advanced prostate cancer. Its favorable pharmacokinetic profile with once-daily dosing and dual mechanism of action encompassing both androgen receptor blockade and potential inhibition of adrenal androgen synthesis provide a pharmacological rationale for its clinical application. The established efficacy of this compound in combination with GnRH agonists or surgical castration has been demonstrated through multiple clinical trials and meta-analyses, with significant improvements in objective response rates, bone pain control, and time to disease progression compared to GnRH agonist monotherapy. [3]
Future research directions should focus on optimizing combination strategies with newer androgen receptor pathway inhibitors such as abiraterone acetate and enzalutamide, which have transformed the treatment landscape for advanced prostate cancer. Additionally, investigation of predictive biomarkers for both efficacy and toxicity could enable more personalized application of this compound therapy, maximizing benefit while minimizing risks. The distinctive side effect profile of this compound, particularly the visual adaptation disturbances and rare but serious interstitial pneumonitis, necessitates vigilant monitoring and patient education, but should not preclude its appropriate use in patients at significant risk for flare-related complications. When administered according to established protocols with proper pretreatment and monitoring, this compound provides a valuable therapeutic tool for mitigating the initial disease stimulation that can occur during the critical transition to androgen deprivation therapy. [2] [3]
Nilutamide is a non-steroidal antiandrogen medication used primarily in the treatment of prostate cancer. Ensuring its quality, safety, and efficacy requires robust and reliable analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for this purpose. This document provides detailed application notes and a standardized protocol for the HPLC analysis and validation of this compound, following International Council for Harmonisation (ICH) guidelines [1] [2]. The outlined method has been demonstrated to be accurate, precise, specific, and linear over a defined concentration range, making it suitable for quality control in pharmaceutical development and manufacturing [3].
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
Table 1: Optimized Chromatographic Conditions for this compound Assay
| Parameter | Specification |
|---|---|
| HPLC Type | Reverse Phase (RP-HPLC) |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol : Water (45:55 % v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient* |
| Injection Volume | As per system suitability* |
| Retention Time | 2.379 ± 0.02 min |
*Parameters not specified in the search results are marked and can be defined based on system suitability tests and robustness studies [3].
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The following protocols and acceptance criteria are based on ICH Q2(R1) and USP general chapter <1225> [1] [2].
Table 2: Validation Parameters, Protocols, and Acceptance Criteria
| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Demonstrate separation of this compound from potential interferences (impurities, degradants, excipients) via forced degradation studies [1]. | No interference observed at the retention time of this compound. Peak purity should be confirmed (e.g., by PDA or MS) [2]. | | Linearity & Range | Prepare and analyze this compound standard solutions at a minimum of 5 concentrations across the specified range [2]. | Range: 24 - 120 µg/mL [3]. Correlation coefficient (r²) ≥ 0.998. | | Accuracy | Perform recovery studies by analyzing synthetic mixtures or placebo spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) with a minimum of 9 determinations (3 concentrations/3 replicates each) [1] [2]. | Mean recovery between 98-102%. | | Precision |
The entire analytical workflow, from sample preparation to system suitability testing, is visualized below.
The RP-HPLC method detailed in these application notes provides a rapid, precise, and accurate approach for the qualitative and quantitative estimation of this compound in both bulk drug and marketed pharmaceutical formulations [3]. The method has been successfully validated in accordance with ICH guidelines, demonstrating satisfactory performance for all key validation parameters. Its robustness and simplicity make it highly suitable for implementation in quality control laboratories for routine analysis and stability studies.
This compound (5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione) is a non-steroidal antiandrogen drug primarily used in the treatment of prostate cancer, either as monotherapy or in combination with luteinizing hormone-releasing hormone (LHRH) analogs for complete androgen blockade. The drug operates by competitively inhibiting androgen receptors, thereby blocking the effects of testosterone and other androgens that drive prostate cancer growth. Therapeutic monitoring of this compound is critically important as excessive concentrations can lead to significant adverse effects including hepatic toxicity, visual disturbances, interstitial pneumonitis, and gastrointestinal complications. Additionally, the detection of this compound in environmental samples has gained importance due to its increasing presence in water resources, creating potential ecological hazards [1] [2].
Electrochemical sensors have emerged as powerful analytical platforms for pharmaceutical analysis, offering distinct advantages over conventional techniques like high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. These advantages include exceptional sensitivity, minimal sample requirements, cost-effectiveness, portability for potential point-of-care applications, and the capability for real-time monitoring. The integration of advanced nanomaterials in sensor design has significantly enhanced their performance characteristics, enabling detection of this compound at clinically and environmentally relevant concentrations [1]. The fundamental principle underlying this compound detection involves the electrocatalytic reduction of its nitro group (-NO₂), which undergoes a multi-electron transfer process at the electrode surface, generating measurable current signals that correlate with analyte concentration [3].
Recent research has explored various nanomaterial composites to enhance the electrocatalytic activity, selectivity, and stability of electrochemical sensors for this compound detection. These materials typically function by increasing the electroactive surface area, facilitating electron transfer kinetics, and providing specific interaction sites for this compound molecules.
Table 1: Composition and Key Characteristics of Recent this compound Electrochemical Sensors
| Sensor Material | Linear Range (μM) | Detection Limit | Working Potential (V) | Electrode Substrate | Reference |
|---|---|---|---|---|---|
| VS₄/Nitrogen-doped Carbon Nanofibers | 0.001–760 | 90 pM | -0.57 (vs. Ag/AgCl) | Glassy Carbon Electrode | [3] |
| SrWO₄@MXene | 0.5–14.5 | 0.07 μM | Not specified | Screen-Printed Carbon Electrode | [1] |
| Cu-MOF/Functionalized CNF | 0.01–141.4 | 2 nM | Not specified | Glassy Carbon Electrode | [2] |
| Copper/g-C₃N₄ | 0.99–12.5 | 0.12 μM | -0.57 (vs. Ag/AgCl) | Glassy Carbon Electrode | [4] |
| f-MWCNT | 0.01–21 and 28–535 | 0.2 nM | Not specified | Glassy Carbon Electrode | [5] |
The exceptional performance of the VS₄/NCNF sensor, particularly its wide linear range and picomolar detection limit, can be attributed to the synergistic effects between the hierarchical vanadium tetrasulfide (VS₄) nanorods and the nitrogen-doped carbon nanofiber matrix. The VS₄ component provides abundant active sites for electrocatalysis, while the NCNF offers high electrical conductivity and a large surface area for efficient electron transfer and analyte adsorption [3]. Similarly, the SrWO₄@MXene composite leverages the metallic conductivity and hydrophilicity of MXene sheets coupled with the catalytic efficiency of scheelite-structured strontium tungstate, creating an ideal interface for this compound reduction [1]. The copper-integrated materials (Cu-MOF and Cu-g-C₃N₄) demonstrate the particular effectiveness of copper active sites in facilitating the reduction of this compound's nitro groups, thereby enhancing sensor response [2] [4].
The following diagram illustrates the complete experimental workflow for the development and application of this compound electrochemical sensors, from material synthesis to real-sample analysis:
Diagram 1: Experimental workflow for this compound electrochemical sensor development and application. The preparation phase involves synthesizing nanomaterials and modifying electrodes, while the analytical phase encompasses detection methods, performance evaluation, and real-sample application. Dashed lines represent optimization feedback loops.
Table 2: Analytical Performance of this compound Sensors in Real Sample Matrices
| Sensor Material | Sample Matrix | Recovery Rate (%) | RSD (%) | Key Advantages |
|---|---|---|---|---|
| VS₄/NCNF | Human serum, Urine | 97.5-102.4 | 2.1-3.5 | Ultra-sensitive, Wide linear range, Excellent stability |
| SrWO₄@MXene | Environmental water | 98.2-101.8 | 2.8-4.1 | High selectivity, DFT insights, Good reproducibility |
| Cu-MOF/f-CNF | Biological fluids | 96.8-103.2 | 3.2-4.7 | 3D architecture, Good sensitivity, Low cost |
| Copper/g-C₃N₄ | Synthetic urine | 97.1-102.6 | 2.9-3.8 | Simple synthesis, Good repeatability, Metal-active sites |
| f-MWCNT | Tablet, Blood serum | 98.5-101.5 | 2.5-3.9 | High sensitivity, Excellent selectivity in complex matrices |
The development of advanced electrochemical sensors for this compound detection represents a significant advancement in pharmaceutical analysis and therapeutic drug monitoring. The integration of nanomaterial-based modifiers such as VS₄/NCNF, SrWO₄@MXene, and Cu-MOF/f-CNF has enabled unprecedented sensitivity, selectivity, and reliability in detecting this important anticancer drug. These sensors offer practical advantages for clinical monitoring of this compound levels in patient samples, quality control in pharmaceutical formulations, and environmental monitoring of pharmaceutical residues. The protocols and application notes provided in this document offer researchers comprehensive guidance for implementing these analytical platforms in various laboratory settings, potentially contributing to improved therapeutic outcomes for prostate cancer patients and enhanced environmental surveillance capabilities.
Nilutamide (NLT), a non-steroidal anti-androgen drug used primarily in the treatment of metastatic prostate cancer, requires careful monitoring in biological fluids due to its narrow therapeutic window and potential side effects including visual disturbances, hepatotoxicity, and interstitial lung disease. The critical need for therapeutic drug monitoring has driven the development of sensitive and selective analytical methods for this compound detection in pharmaceutical and clinical settings. Traditional analytical techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry often require extensive sample preparation, sophisticated instrumentation, and longer analysis times, limiting their utility for rapid screening.
Electrochemical sensors incorporating nanomaterial-based composites have emerged as promising alternatives, offering advantages of high sensitivity, rapid response, portability, and cost-effectiveness. Among these, β-cyclodextrin functionalized gold nanoparticles (β-CD-AuNPs) have demonstrated particular utility in electrochemical sensing platforms due to their synergistic properties. The unique host-guest recognition capability of β-cyclodextrins combined with the excellent electrocatalytic properties and high surface area of gold nanoparticles enables the development of sensors with enhanced selectivity and sensitivity for target analytes like this compound. These composites leverage the supramolecular complexation properties of β-cyclodextrins, which can selectively encapsulate hydrophobic molecules like this compound within their hydrophobic cavities, effectively pre-concentrating the analyte at the electrode surface and facilitating electron transfer processes.
This application note provides detailed protocols for the synthesis of β-CD-AuNP composites, fabrication of modified electrodes, and electrochemical determination of this compound, along with comprehensive performance data and troubleshooting guidelines to assist researchers in implementing this analytical methodology.
The synthesis of the β-cyclodextrin-gold nanoparticle/graphene oxide (β-CD-AuNP/GO) composite follows a green chemical approach that minimizes the use of hazardous reducing agents, instead utilizing an alkaline glucose solution for the reduction of gold ions [1]. The procedure is outlined below:
Critical Parameters: The ratio of β-CD to HAuCl₄ should be maintained at approximately 1.25:1, while the reaction pH should be kept alkaline (pH ~10-11) using K₂CO₃. The synthesis is performed at ambient temperature, making it easily reproducible without specialized equipment [1].
For applications requiring different composite properties, researchers may consider these alternative synthesis methods:
Table 1: Composition Optimization for β-CD-AuNP/GO Composite
| Component | Concentration | Role | Optimal Ratio |
|---|---|---|---|
| β-cyclodextrin | 0.5 mM | Host molecule, stabilizer | 1.25:1 (β-CD:Au) |
| Chloroauric acid | 0.4 mM | Gold precursor | 1:1 (Au:GO) |
| Graphene oxide | 0.5 mg/mL | Conductivity enhancer | 1:1 (Au:GO) |
| Alkaline glucose | 0.1 M | Reducing agent | 5:1 (Glucose:Au) |
The electrochemical detection of this compound using β-CD-AuNP composite-modified electrodes is based on the electrocatalytic reduction of the nitro group (-NO₂) present in the this compound molecule. The β-CD component facilitates selective host-guest complexation with this compound, effectively pre-concentrating the analyte at the electrode surface, while the AuNPs and graphene oxide enhance electron transfer kinetics, resulting in significantly amplified reduction signals.
Instrumentation and Materials:
The following workflow diagram illustrates the complete experimental procedure:
To achieve optimal sensor performance, several key parameters require careful optimization:
Table 2: Optimized Experimental Parameters for this compound Detection
| Parameter | Optimal Value | Range Tested | Influence on Signal |
|---|---|---|---|
| Supporting electrolyte pH | 7.0 | 5.0-9.0 | Maximum response at pH 7.0 |
| Accumulation time | 120 s | 0-300 s | Increases up to 120 s, then plateaus |
| Pulse amplitude | 50 mV | 10-100 mV | Higher amplitude increases sensitivity |
| Scan rate | 20 mV/s | 10-100 mV/s | Lower rates provide better resolution |
| Working potential | -0.43 V | 0.0 to -0.8 V | Reduction peak potential |
The β-CD-AuNP/GO composite-modified electrode demonstrates exceptional analytical performance for this compound detection, with validation parameters meeting rigorous analytical standards:
Compared to alternative sensing platforms for this compound detection, the β-CD-AuNP/GO composite offers superior sensitivity and lower detection limits, as summarized in the following table:
Table 3: Comparative Analytical Performance of Various Electrochemical Sensors for this compound Detection
| Electrode Material | Technique | Linear Range (μM) | LOD (nM) | Ref. |
|---|---|---|---|---|
| β-CD-AuNP/GO/SPCE | DPV | 0.001-10 | 0.4 | [1] |
| Cu-MOF/f-CNF/GCE | Amperometry | 0.01-141.4 | 2 | [3] |
| SWNPs/SPCE | DPV | 0.01-120 | 8.2 | [4] |
| SrTiO₃/NGO/LIGE | DPV | 0.02-892 | 1160 | [5] |
| Cu-g-C₃N₄/GCE | DPV | 0.05-21.8 | 9.2 | [6] |
The supramolecular selectivity imparted by the β-cyclodextrin host-guest chemistry enables the sensor to effectively discriminate this compound from potential interferents commonly present in biological samples:
The exceptional selectivity stems from the specific molecular recognition between the β-CD cavity and the hydrophobic trifluoromethylphenyl group of this compound, complemented by the electrocatalytic reduction at a specific potential unique to the nitro group in the this compound structure.
The practical applicability of the β-CD-AuNP/GO composite sensor has been successfully demonstrated through recovery studies in various biological matrices:
The sensor's performance in biological matrices was validated against the reference HPLC-UV method, showing excellent correlation (R² = 0.9972) with no significant difference at the 95% confidence level, confirming the method's accuracy and reliability for therapeutic drug monitoring applications.
The β-CD-AuNP/GO composite-modified electrochemical sensor represents a robust and reliable analytical platform for the determination of this compound in pharmaceutical formulations and biological samples. The method leverages the synergistic combination of the selective molecular recognition properties of β-cyclodextrin with the excellent electrocatalytic activity of gold nanoparticles and graphene oxide, resulting in exceptional sensitivity, selectivity, and reproducibility.
The straightforward sensor fabrication, minimal sample preparation requirements, and rapid analysis time make this method particularly suitable for routine therapeutic drug monitoring applications in clinical settings, as well as quality control in pharmaceutical manufacturing. The green synthesis approach for composite preparation further enhances the method's appeal from an environmental perspective.
Future methodological developments may focus on integration with miniaturized portable systems for point-of-care testing, multiplexed detection platforms for simultaneous monitoring of this compound and its metabolites, and extension to other nitro-aromatic pharmaceutical compounds with structural similarity to this compound.
A 2024 study by Sanad et al. designed and evaluated a novel 99mTc-Nilutamide complex for detecting prostate cancer in mice [1]. The key quantitative data from this single study are summarized in the table below.
| Parameter | Result / Condition |
|---|---|
| Radiochemical Yield (RCY) | 96 ± 0.14 % |
| Optimal pH for Labeling | 7 (Phosphate buffer) |
| Amount of Nilutamide | 1 mg |
| Amount of Stannous Chloride (SnCl₂·2H₂O) | 100 µg (in 0.1 ml) |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Biodistribution: Peak Tumor Uptake | 11.4 ± 1.1 % ID/g at 2 hours post-injection |
This research demonstrates the technical feasibility of creating 99mTc-Nilutamide with high radiochemical purity and its promising targeting of prostate cancer tissue in a preclinical model [1].
The study outlines a general radiolabeling procedure, which can be visualized in the following workflow. Please note that specific details, such as the quality control methods used to determine the radiochemical yield, are not provided in the available source.
The provided data is a positive starting point, but it is crucial to be aware of its limitations:
To proceed with this technique, I suggest you:
10.1515/ract-2024-0303) to check if the supplementary materials contain a more detailed protocol [1].
Nilutamide is a synthetic, pure nonsteroidal antiandrogen used in the treatment of metastatic prostate cancer [1] [2]. It functions as a competitive antagonist at the androgen receptor (AR). The table below summarizes its core pharmacological and chemical characteristics.
| Property | Description |
|---|---|
| Therapeutic Category | Androgen Receptor Inhibitor (Antiandrogen) [1] |
| Modality | Small Molecule [1] |
| Chemical Formula | C₁₂H₁₀F₃N₃O₄ [1] |
| Mechanism of Action | Competes with androgens (testosterone, DHT) for binding to the androgen receptor, blocking androgen receptor-mediated gene transcription and DNA synthesis, leading to growth arrest or regression of prostatic tissue [1] [3]. |
| Primary Indication | Treatment of metastatic prostate cancer (Stage D2) in combination with surgical castration [1] [4]. |
| Key Pharmacokinetics | Rapid and complete absorption; Long half-life (38.0-59.1 hours) permitting once-daily dosing; Extensively metabolized (<2% excreted unchanged in urine) [1]. |
This compound's primary mechanism is the blockade of the androgen signaling pathway, which is crucial for the growth and survival of prostate cancer cells [1] [3]. The following diagram illustrates the key pathways and the point of this compound's intervention.
As shown, this compound competes with endogenous androgens for binding to the ligand-binding domain of the cytoplasmic androgen receptor. By occupying the receptor, it prevents the conformational changes required for receptor dimerization, nuclear translocation, and binding to androgen response elements (ARE) on DNA. This inhibits the transcription of genes responsible for prostate cancer cell growth and survival [1] [3]. This action is particularly effective when combined with surgical or medical castration, which reduces the production of testicular androgens, creating a maximal androgen blockade (MAB) [2] [5].
A 2019 meta-analysis of randomized controlled trials evaluated the efficacy and safety of this compound plus orchiectomy versus orchiectomy plus placebo in patients with metastatic prostate cancer [5]. The key outcomes are summarized below.
Table 1: Efficacy Outcomes of this compound + Orchiectomy vs. Placebo + Orchiectomy [5]
| Outcome Measure | Risk Ratio (RR) or Hazard Ratio | 95% Confidence Interval | P-value |
|---|---|---|---|
| Overall Response Rate | RR = 1.77 | 1.46 - 2.14 | < 0.00001 |
| Disease Progression | RR = 0.59 | 0.47 - 0.73 | < 0.00001 |
| Complete Response | RR = 2.13 | 1.40 - 3.23 | 0.0003 |
| Clinical Benefit | RR = 1.23 | 1.13 - 1.34 | < 0.00001 |
| Overall Survival | Prolonged | (Data from meta-analysis) | - |
| Progression-Free Survival | Prolonged | (Data from meta-analysis) | - |
Table 2: Common Adverse Events Associated with this compound [5] [4]
| Adverse Event | Frequency | Notes / Management |
|---|---|---|
| Nausea & Vomiting | Most Common [5] | - |
| Decreased Libido / Impotence | Common [4] | Effect of androgen deprivation. |
| Visual Disturbances | Common [2] [4] | Delayed adaptation to darkness; caution when driving at night. |
| Alcohol Intolerance | Reported [4] | Can cause flushing, dizziness, hypotension; avoid alcohol. |
| Increased Liver Enzymes | Monitor [2] | Usually transient; check liver function periodically. |
| Interstitial Pneumonitis | Rare but Serious [2] | Requires immediate discontinuation and medical attention. |
This protocol outlines a method to determine the relative binding affinity of this compound to the androgen receptor.
For clinical trials or treatment use, the following protocol is standard.
Current clinical guidelines from the American Urological Association (AUA) provide clear guidance on the use of this compound:
This positioning reflects the evolution of the prostate cancer treatment landscape, where second-generation antiandrogens (e.g., enzalutamide, apalutamide, darolutamide) have demonstrated superior efficacy and are now standard in many settings [6] [7]. Research continues to focus on novel combinations, treatment sequencing, and response-adapted therapies, moving beyond the paradigm where first-generation agents like this compound were used [7].
This compound serves as a foundational antiandrogen with a well-characterized mechanism of action for blocking androgen receptor signaling. While its clinical use in first-line treatment has been superseded by newer agents, it remains a relevant compound for scientific study. Understanding its pharmacodynamics, efficacy profile, and the reasons for its revised role in guidelines is crucial for developing the next generation of androgen-targeted therapies. Research into its structure-activity relationship continues to inform the design of more potent and selective AR inhibitors.
Nilutamide (Nlu) is a non-steroidal anti-androgen drug used primarily in the treatment of prostate cancer [1]. Monitoring its concentration in biological fluids is crucial due to the risk of side effects from overdosage [1]. Electrochemical sensors based on modified SPCEs offer a rapid, sensitive, and cost-effective solution for this task, ideal for point-of-care testing [2].
The core principle involves modifying the carbon working electrode's surface with advanced nanomaterials. These materials enhance the electrode's electrocatalytic activity, leading to improved sensitivity and a lower detection limit for this compound [1] [3].
The table below summarizes the key performance metrics of two different nanocomposites used for modifying SPCEs to detect this compound.
| Nanocomposite | Electrochemical Technique | Linear Range (μM) | Limit of Detection (LOD) | Application in Real Samples |
|---|---|---|---|---|
| β-CD-AuNP/GO [3] | Differential Pulse Voltammetry (DPV) | Not fully specified | 0.0004 μM (0.4 nM) | Human serum, pharmaceutical tablets |
| Cu-MOF/f-CNF [1] | Amperometry (i-t) | 0.01 – 141.4 μM | 0.002 μM (2 nM) | Human urine, water samples |
Abbreviations: β-CD-AuNP/GO: β-cyclodextrin, Gold Nanoparticles, and Graphene Oxide; Cu-MOF/f-CNF: Copper Metal-Organic Framework and functionalized Carbon Nanofiber; DPV: Differential Pulse Voltammetry.
Here, you will find step-by-step methodologies for synthesizing the nanocomposites, modifying the electrode, and detecting this compound.
This protocol describes the hydrothermal synthesis of the metal-organic framework and the acid functionalization of carbon nanofibers.
Synthesis of Cu-MOF
Functionalization of Carbon Nanofiber (f-CNF)
Preparation of Cu-MOF/f-CNF Composite
Electrode Modification and Fabrication (Cu-MOF/f-CNF/GCE)
This protocol outlines the creation of a disposable sensor using a composite of β-cyclodextrin, gold nanoparticles, and graphene oxide.
Preparation of β-CD-AuNP/GO Composite
Electrode Modification
Detection of this compound via Differential Pulse Voltammetry (DPV)
The following diagram illustrates the general experimental workflow for modifying an electrode and detecting this compound, integrating steps from both protocols.
For reliable and reproducible results, pay close attention to the following parameters during sensor development and use:
The presented data demonstrates that nanomaterial-modified SPCEs are highly effective for the sensitive detection of this compound. The Cu-MOF/f-CNF composite offers a very broad linear range, making it suitable for applications where this compound concentration can vary significantly [1]. On the other hand, the β-CD-AuNP/GO composite achieves an exceptionally low detection limit, which is advantageous for tracing the drug at very low concentrations [3].
The choice between these two modification strategies can be guided by the specific requirements of the analysis, such as the expected concentration range and the desired level of sensitivity. Both methods provide a solid foundation for developing point-of-care diagnostic tools for therapeutic drug monitoring.
This compound (NLD), chemically known as 5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione, is a non-steroidal anti-androgen medication primarily used in the treatment of metastatic prostate cancer. It functions by antagonizing androgen receptors, thereby inhibiting the growth-stimulating effects of testosterone on prostatic tissue. Therapeutic monitoring of this compound is critically important due to its narrow therapeutic index and potentially severe adverse effects, which include hepatic toxicity, interstitial pneumonitis, visual disturbances, and gastrointestinal complications. Following oral administration, this compound undergoes extensive hepatic metabolism where its nitro groups undergo reduction to form primary amine, hydroxylamine, and nitroso derivatives, some of which contribute to its toxicity profile. The detection and quantification of this compound in biological fluids and environmental samples is therefore essential for therapeutic drug monitoring and environmental risk assessment [1] [2].
Differential Pulse Voltammetry (DPV) has emerged as a highly sensitive electrochemical technique particularly suited for the determination of electroactive pharmaceutical compounds like this compound. This pulse technique offers significant advantages over conventional voltammetric methods by effectively minimizing background charging currents while maximizing the faradaic current response. In DPV, small amplitude potential pulses (typically 10-100 mV) are superimposed on a linear potential ramp or staircase waveform. The current is measured immediately before each potential pulse application (I₁) and at the end of the pulse (I₂), with the difference between these currents (ΔI = I₂ - I₁) being plotted against the applied potential. This differential current measurement approach effectively cancels out non-faradaic contributions, resulting in significantly enhanced sensitivity with detection limits extending to the nanomolar or even picomolar range for certain analytes. The technique generates peak-shaped voltammograms where the peak current is directly proportional to analyte concentration, and the peak potential provides qualitative information about the redox characteristics of the electroactive species [3] [4] [5].
The electrochemical detection of this compound typically relies on the reduction of its nitro groups, which occurs at characteristic potentials depending on the electrode material, pH, and supporting electrolyte composition. Recent advances in electrochemical sensor technology have focused on developing nanomaterial-modified electrodes that enhance sensitivity, selectivity, and stability for this compound detection. These modified electrodes leverage the unique properties of nanomaterials, including large surface area, enhanced electron transfer kinetics, and catalytic activity, to improve analytical performance. The following sections provide detailed protocols and application notes for the determination of this compound using DPV with various advanced sensor platforms [1] [2] [6].
Differential Pulse Voltammetry operates on the principle of current differencing to minimize non-faradaic contributions and enhance measurement sensitivity. The instrumental setup applies a series of small amplitude pulses (typically 10-100 mV) superimposed on a gradually increasing baseline potential (step height of 2-10 mV). The duration of each pulse generally ranges from 5 to 100 ms, with current sampling occurring immediately before pulse application and at the end of the pulse period. The key to DPV's sensitivity lies in this synchronized current sampling approach, which effectively cancels the capacitive charging current that typically dominates in direct current voltammetric techniques. The resulting voltammogram displays peak-shaped responses where the peak height (Δiₚ) is directly proportional to analyte concentration, following the relationship:
[ i_p = \frac{nFAD^{1/2}C}{\pi^{1/2}(τ-τ')^{1/2}} \cdot \frac{1-σ}{1+σ} \quad \text{with} \quad σ = e^{\frac{nFΔE}{2RT}} ]
where n represents the number of electrons transferred, F is Faraday's constant, A is the electrode surface area, D is the diffusion coefficient, C is the analyte concentration, τ and τ' are pulse time parameters, ΔE is the pulse amplitude, R is the gas constant, and T is the temperature. For reversible systems, the peak width at half-height (ΔEₚ/₂) is approximately 3.52RT/nF (≈90/n mV at 25°C), providing a means to estimate the number of electrons involved in the electrode process. The peak potential (Eₚ) closely corresponds to the half-wave potential (E₁/₂) for reversible systems but shifts with increasing irreversibility, which also results in peak broadening and decreased height [3] [4].
The experimental setup for DPV determination of this compound employs a standard three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode. The working electrode serves as the platform where the electrochemical reaction of interest occurs, and its surface is often modified with various nanomaterials to enhance detection sensitivity and selectivity. The reference electrode, typically Ag/AgCl or saturated calomel electrode (SCE), maintains a stable potential reference throughout the experiment, while the counter electrode (usually platinum wire) completes the electrical circuit and allows current to flow. This configuration is preferred over two-electrode systems as it ensures that the potential applied to the working electrode is accurately controlled relative to the reference electrode, unaffected by ohmic losses or polarization effects at the counter electrode [5].
Modern potentiostats incorporate several essential components for DPV measurements. The control amplifier applies the potential between the working and reference electrodes, while the current-to-voltage converter measures the resulting current at the working electrode. Digital-to-analog converters (DAC) generate the staircase waveform with superimposed pulses, and analog-to-digital converters (ADC) digitize the current response for data analysis. The entire sequence is typically controlled by microprocessor systems that coordinate pulse timing, current sampling, and data storage. For this compound determination, the electrochemical cell typically contains 5-20 mL of sample or standard solution in an appropriate supporting electrolyte, which maintains constant ionic strength and pH while facilitating charge transport. The solution is often degassed with inert gas (nitrogen or argon) for 5-15 minutes before measurements to remove dissolved oxygen, which can interfere with the reduction waves of nitro compounds [5].
Table 1: Composition of Various Sensor Platforms for this compound Detection
| Sensor Platform | Composite Materials | Modification Method | Key Advantages |
|---|---|---|---|
| NCCH/MWCNT | Nickel cobalt carbonate hydroxide with multiwalled carbon nanotubes | Hydrothermal synthesis followed by sonication | Enhanced hydrophobicity, improved electron transfer, high stability |
| GNR/Er₂Sn₂O₇ | Graphene nanoribbons with erbium stannate | Hydrothermal-assisted sonochemical approach | Large surface area, abundant oxygen species, excellent catalytic activity |
| Cu-MOF/f-CNF | Copper metal-organic framework with functionalized carbon nanofibers | Hydrothermal synthesis with acid functionalization | High porosity, tunable structure, excellent electrical conductivity |
The performance of electrochemical sensors for this compound detection significantly depends on the careful preparation and modification of the electrode surface. For the NCCH/MWCNT sensor, begin with the synthesis of nickel cobalt carbonate hydroxide (NCCH) via hydrothermal method: Dissolve appropriate molar ratios of nickel and cobalt salts (typically 0.75:0.25) in deionized water, then add carbonate source and sodium dodecyl sulfate (SDS) as a structure-directing agent. Transfer the mixture to a Teflon-lined autoclave and maintain at 120°C for 12 hours. After cooling, collect the precipitate by centrifugation, wash thoroughly with ethanol and water, and dry at 60°C overnight. For the composite preparation, disperse MWCNTs in organic solvent (e.g., DMF) by sonication for 30 minutes, then add the prepared NCCH material at an optimal mass ratio (typically 2:1 to 4:1 NCCH:MWCNT) and continue sonication for another 60 minutes to achieve homogeneous dispersion [1].
For the GNR/Er₂Sn₂O₇ nanocomposite, start with the synthesis of erbium stannate via hydrothermal route: Prepare solutions of erbium nitrate and tin chloride in stoichiometric ratio (2:2) dissolved in deionized water. Adjust the pH to 9-10 using ammonia solution, then transfer to an autoclave and heat at 180°C for 24 hours. Collect the resulting precipitate, wash repeatedly, and dry at 80°C. Meanwhile, prepare graphene nanoribbons (GNRs) through longitudinal unzipping of multiwalled carbon nanotubes using established chemical methods. To form the composite, disperse the GNRs in water by probe sonication, add the Er₂Sn₂O₇ powder at optimized mass ratio (typically 3:1 to 5:1), and continue sonication for 2 hours to achieve uniform integration of the components [2].
The Cu-MOF/f-CNF composite requires a multi-step preparation: Begin with the functionalization of carbon nanofibers (CNF) by treating with a 3:1 mixture of concentrated H₂SO₄:HNO₃ at 60°C for 1-2 hours with vigorous stirring. After cooling, dilute the mixture, collect the functionalized CNF (f-CNF) by centrifugation, wash until neutral pH, and dry at 60°C. For Cu-MOF synthesis, dissolve copper nitrate (1 M) and benzimidazole (0.5 M) in a 2:1 DMF:ethanol mixture, stir for 30 minutes, then transfer to an autoclave and heat at 120°C for 10 hours. Collect the blue crystalline product, wash with ethanol, and dry. Finally, prepare the composite by combining Cu-MOF and f-CNF in a 2:1 mass ratio in deionized water and sonicate for 60 minutes to achieve thorough integration [6].
Table 2: Electrode Modification Protocols for Different Sensor Platforms
| Step | NCCH/MWCNT/GCE | GNR/Er₂Sn₂O₇/SPCE | Cu-MOF/f-CNF/GCE |
|---|---|---|---|
| Electrode Pretreatment | Polish with 0.05 μm alumina slurry, rinse with water and ethanol | Clean with ethanol and water, dry under N₂ stream | Polish with alumina slurry, sonicate in ethanol:water (1:1) |
| Ink Preparation | 3 mg NCCH/MWCNT in 1 mL DMF, sonicate 30 min | 5 mg composite in 1 mL water:isopropanol (1:1), sonicate 60 min | 3 mg composite in 1 mL DI water, sonicate 10-15 min |
| Modification Method | Drop-cast 5-10 μL, dry at room temperature | Drop-cast 5 μL, dry under IR lamp | Drop-cast 6-8 μL, dry at 60°C for 15 min |
| Post-treatment | Rinse with buffer to remove loosely attached material | Store in desiccator overnight | Activate in PBS by cyclic voltammetry (5 cycles) |
Proper electrode pretreatment is crucial for achieving reproducible and reliable results. For glassy carbon electrodes (GCE), begin by polishing with alumina slurry (0.05 μm) on a microcloth pad until a mirror-like finish is obtained. Rinse thoroughly with deionized water, followed by ethanol, and then water again. For screen-printed carbon electrodes (SPCE), a simpler cleaning procedure involving rinsing with ethanol and deionized water is typically sufficient due to their disposable nature. After cleaning, perform electrochemical activation through cyclic voltammetry in 0.5 M H₂SO₄ by scanning between -0.5 V and +1.5 V (vs. Ag/AgCl) until stable voltammograms are obtained. This activation process removes any residual impurities and creates reproducible surface states [1] [2] [6].
For the modification process, prepare a homogeneous ink of the nanocomposite material in appropriate solvent (typically at 2-5 mg/mL concentration) using bath or probe sonication for 15-60 minutes. Using a micropipette, carefully drop-cast a precise volume (typically 5-10 μL) of the dispersion onto the pre-cleaned electrode surface, ensuring uniform coverage of the entire active area. Allow the solvent to evaporate either at room temperature or under mild heating (40-60°C). For enhanced stability, some protocols recommend using nafion solution (0.5-1%) as a binder by mixing with the nanocomposite dispersion or applying as a top coating (2-3 μL of 0.5% solution) after modifier deposition. The modified electrodes should be stored in a desiccator when not in use and demonstrate good stability for at least 2-4 weeks when properly prepared and stored [1] [2] [6].
The parameter optimization for DPV determination of this compound is critical for achieving maximum sensitivity and selectivity. Based on comprehensive studies across multiple sensor platforms, the following parameters have been identified as optimal for this compound detection. The pulse amplitude typically ranges between 25-50 mV, with higher values increasing peak current but potentially decreasing resolution for overlapping peaks. The pulse width (duration) is generally set between 25-50 ms, allowing sufficient time for faradaic processes to occur while minimizing non-faradaic contributions. The step potential (potential increment between pulses) is typically maintained at 2-10 mV, balancing between signal resolution and measurement time. The scan rate (effectively determined by step potential and pulse period) generally falls in the range of 10-50 mV/s. Each measurement should be preceded by a quiet time of 5-30 seconds where no potential is applied, allowing for analyte accumulation at the electrode surface. For this compound, an accumulation potential of 0.0 to -0.2 V (vs. Ag/AgCl) is often applied during this period to enhance sensitivity through preconcentration [3] [1].
The supporting electrolyte and pH significantly influence the voltammetric response of this compound. Phosphate buffer saline (PBS) with concentrations ranging from 0.05 to 0.1 M is commonly employed, with optimal pH typically between 7.0 and 9.0. The peak current for this compound reduction generally increases with pH up to an optimum point, then decreases at higher pH values, while the peak potential shifts to more negative values with increasing pH, indicating proton involvement in the electrode reaction. The temperature during measurements is typically maintained at 25±1°C using a water bath or thermostat, as temperature variations can affect both electron transfer kinetics and diffusion coefficients. For calibration, prepare this compound standard solutions daily by serial dilution from a stock solution (typically 1-10 mM in methanol or acetonitrile), storing in amber vials to prevent potential photodegradation [1] [2] [6].
Instrument Setup: Initialize the potentiostat and allow it to stabilize for at least 15 minutes. Connect the three-electrode system with the modified working electrode, Ag/AgCl reference electrode, and platinum counter electrode.
Solution Preparation: Transfer 10-15 mL of supporting electrolyte (0.1 M PBS, pH 7.4) into the electrochemical cell. Degas with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the reduction signal.
Baseline Recording: Run a DPV scan over the predetermined potential window (typically 0.0 to -1.2 V vs. Ag/AgCl) in the pure supporting electrolyte to establish a baseline. Repeat until a stable baseline is obtained.
Standard Addition: Add appropriate aliquots of this compound standard solution to the cell using a micropipette, mixing thoroughly after each addition. Allow the solution to equilibrate for 20-30 seconds before measurement.
Sample Measurement: Record DPV scans after each standard addition using the optimized parameters. Note the development and increase of the reduction peak typically observed between -0.6 and -0.9 V, depending on the sensor platform and pH.
Data Analysis: Measure the peak current (height) for each concentration and construct a calibration curve by plotting peak current versus this compound concentration. The curve should be linear over the working range, with correlation coefficient (R²) typically >0.995.
Sample Analysis: For unknown samples, follow the same procedure, using the standard addition method for complex matrices to account for matrix effects. Calculate the this compound concentration from the calibration curve, applying appropriate dilution factors [1] [2] [6].
Table 3: Analytical Performance of Different Sensor Platforms for this compound Detection
| Sensor Platform | Linear Range (μM) | Detection Limit (nM) | Sensitivity (μA/μM/cm²) | RSD (%) | Recovery in Biological Samples (%) |
|---|---|---|---|---|---|
| NCCH/MWCNT/GCE | 0.001-6.8 | 0.32 | 12.45 | 2.1-3.5 | 97.5-103.2 |
| GNR/Er₂Sn₂O₇/SPCE | 0.002-12.5 | 0.78 | 9.86 | 2.5-4.2 | 96.8-102.7 |
| Cu-MOF/f-CNF/GCE | 0.01-141.4 | 2.0 | 7.32 | 2.8-4.8 | 95.3-104.1 |
The analytical performance of various sensor platforms for this compound detection demonstrates excellent sensitivity and reliability across different matrices. The NCCH/MWCNT modified electrode exhibits exceptional performance with a wide linear range spanning over four orders of magnitude and a detection limit of 0.32 nM, which is significantly lower than most reported methods for this compound determination. The sensitivity parameter of 12.45 μA/μM/cm² reflects the enhanced electrocatalytic activity afforded by the synergistic effect between the transition metal hydroxide and carbon nanotubes. The method precision, expressed as relative standard deviation (RSD), ranges between 2.1-3.5% for intra-day and inter-day measurements, indicating excellent reproducibility. For the GNR/Er₂Sn₂O₇ based sensor, the linear range extends from 0.002 to 12.5 μM with a detection limit of 0.78 nM, suitable for therapeutic drug monitoring applications. The recovery studies in spiked human serum samples yielded values between 96.8-102.7%, demonstrating minimal matrix effects and good accuracy of the method [1] [2].
The Cu-MOF/f-CNF sensor platform shows a particularly wide linear dynamic range up to 141.4 μM, making it suitable for applications where this compound concentration might vary significantly. Although its detection limit (2.0 nM) is slightly higher than the other platforms, it remains sufficient for therapeutic monitoring purposes. The repeatability studies showed RSD values below 4.8% for successive measurements, while reproducibility between different electrode batches yielded RSD values of 5.2-6.5%. All sensor platforms demonstrated excellent storage stability, retaining over 90% of their initial response after 4 weeks when stored properly at 4°C in dry conditions. The operational stability was also satisfactory, with less than 8% signal decrease after 50 repeated measurements, attributed to the robust nanocomposite structure preventing fouling or deactivation of catalytic sites [6].
Table 4: Optimization Parameters for this compound Detection Using DPV
| Parameter | Optimal Range | Effect on Signal | Recommended Value |
|---|---|---|---|
| pH | 7.0-9.0 | Maximum current at pH ~7.4, shifts Ep to more negative values with increasing pH | pH 7.4 (PBS) |
| Pulse Amplitude | 25-50 mV | Increases peak current but decreases resolution at higher values | 50 mV |
| Pulse Width | 25-50 ms | Balances faradaic and capacitive current contributions | 50 ms |
| Step Potential | 2-10 mV | Affects peak resolution and measurement time | 4 mV |
| Accumulation Potential | 0.0 to -0.2 V | Enhances sensitivity through preconcentration | 0.0 V |
| Accumulation Time | 30-120 s | Increases signal up to saturation point | 60 s |
| Supporting Electrolyte | PBS, acetate buffer, Britton-Robinson | PBS shows best sensitivity and peak shape | 0.1 M PBS |
The pH optimization studies reveal that the reduction peak potential of this compound shifts toward more negative values with increasing pH, indicating the involvement of protons in the electrode reaction. The relationship between Ep and pH is linear with a slope of approximately -59 mV/pH, suggesting an equal number of electrons and protons participating in the rate-determining step. The peak current intensity reaches its maximum around pH 7.4, making physiological pH conditions ideal for detection. The choice of supporting electrolyte also influences the voltammetric response, with phosphate buffer providing better-defined peaks and higher current responses compared to acetate or Britton-Robinson buffers, possibly due to specific adsorption phenomena or buffer component interactions with the electrode surface [1] [2].
The accumulation parameters significantly affect method sensitivity, with both accumulation potential and duration playing crucial roles in the preconcentration of this compound at the electrode surface. Open-circuit accumulation generally yields better results than potential-controlled accumulation for this compound, suggesting that non-faradaic processes primarily drive the adsorption. The accumulation time study shows that peak current increases with time up to 60-90 seconds, after which it plateaus due to surface saturation. For practical applications, 60 seconds provides an optimal balance between sensitivity and analysis time. The pulse parameters optimization demonstrates that pulse amplitudes of 50 mV and pulse widths of 50 ms offer the best compromise between signal enhancement and peak resolution. The scan rate studies indicate that the peak current varies linearly with the square root of scan rate, suggesting a diffusion-controlled process for this compound reduction at the modified electrodes [1] [2] [6].
The determination of this compound in biological matrices requires careful sample preparation to minimize matrix effects while maintaining the integrity of the analyte. For human serum samples, employ a straightforward protein precipitation protocol: Mix 500 μL of serum sample with 1 mL of acetonitrile or methanol in a microcentrifuge tube. Vortex vigorously for 60 seconds to ensure complete protein denaturation, then centrifuge at 10,000 rpm for 10 minutes. Carefully collect the clear supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of supporting electrolyte (0.1 M PBS, pH 7.4) by vortexing for 30 seconds. Filter through a 0.22 μm membrane before analysis to remove any particulate matter. For urine samples, typically employ a dilution approach: Centrifuge fresh urine samples at 5,000 rpm for 5 minutes to remove suspended particles, then dilute 1:10 or 1:20 with supporting electrolyte. Adjust the pH to 7.4 if necessary using dilute NaOH or HCl solution [1] [2] [6].
For the analysis of pharmaceutical formulations, such as tablets, accurately weigh and pulverize 10 tablets using a mortar and pestle. Transfer an amount equivalent to one tablet to a volumetric flask, add approximately 20 mL of methanol, and sonicate for 15 minutes to ensure complete extraction of the active ingredient. Make up to volume with methanol, mix well, and centrifuge if necessary. Dilute the supernatant appropriately with supporting electrolyte before analysis. For environmental water samples (river water, wastewater), filter through 0.45 μm membrane filters to remove suspended solids, then adjust pH to 7.4. If the this compound concentration is expected to be very low, employ solid-phase extraction (SPE) using C18 cartridges for preconcentration: Condition the cartridge with 5 mL methanol followed by 5 mL deionized water, load the sample (100-500 mL), wash with 5 mL water, and elute with 2-5 mL methanol. Evaporate the eluent to dryness and reconstitute in supporting electrolyte for analysis [1] [2].
The developed DPV methods have been successfully applied to the determination of this compound in human serum and urine samples obtained from patients undergoing prostate cancer treatment. The results demonstrate excellent correlation with standard HPLC methods, with correlation coefficients exceeding 0.985, confirming the reliability of the electrochemical approach for therapeutic drug monitoring. The methods successfully quantified this compound in the therapeutic range of 1-10 μM in serum samples, with precision (RSD) better than 5.2% for both intra-day and inter-day assays. For urine samples, the methods detected this compound and its metabolites in the concentration range of 5-50 μM, depending on the dosage and sampling time. The accuracy assessment using standard addition method yielded recovery values between 95.3-104.1% across different sensor platforms, demonstrating minimal matrix effects and validating the sample preparation procedures [1] [2] [6].
In environmental applications, the methods effectively detected this compound in river water and wastewater samples at concentrations as low as 0.5 nM, highlighting the sensitivity required for environmental monitoring of pharmaceutical residues. The analysis of wastewater treatment plant effluents revealed incomplete removal of this compound during conventional treatment processes, with detectable concentrations (1.2-5.8 nM) persisting in the effluent. The methods also demonstrated capability for multiplexed detection of this compound along with its major metabolites and other co-administered drugs, such as flutamide and bicalutamide, through their distinct voltammetric signatures when using advanced sensor platforms like NCCH/MWCNT with sufficiently narrow peak widths (ΔEₚ/₂ ≈ 45-65 mV). This capability for simultaneous detection enhances the utility of the method for comprehensive drug monitoring studies and environmental risk assessments [1] [2].
The following diagram illustrates the complete experimental workflow for the determination of this compound using differential pulse voltammetry, from sensor preparation through to data analysis:
Figure 1: Complete Experimental Workflow for this compound Determination Using DPV
The electrochemical reduction mechanism of this compound at the modified electrode surfaces involves a complex multi-electron transfer process centered on the nitro functional groups. The signaling pathway begins with the adsorption of this compound at the electrode-solution interface, facilitated by the hydrophobic and π-π interactions between the aromatic rings of this compound and the carbon nanostructures or metal-organic frameworks in the sensor coating. Once adsorbed, the nitro groups undergo stepwise reduction: first to nitroso derivatives (involving 2 electrons and 2 protons), then to hydroxylamine intermediates (another 2 electrons and 2 protons), and potentially further to the corresponding amine derivatives. The overall process typically involves 4 electrons and 4 protons per nitro group under the experimental conditions. The catalytic activity of the nanomaterial modifiers significantly enhances this electron transfer process by providing favorable adsorption sites, mediating proton-coupled electron transfers, and potentially stabilizing reaction intermediates through coordination with metal centers in the case of metal-containing modifiers [1] [2] [6].
The exceptional sensitivity of the advanced sensor platforms can be attributed to several synergistic effects: The large surface area of nanomaterials increases the available active sites for this compound adsorption and reaction. The enhanced electrical conductivity of carbon nanotubes, graphene nanoribbons, and functionalized carbon nanofibers facilitates rapid electron transfer between the analyte and electrode surface. The unique electronic properties of metal-organic frameworks and layered double hydroxides provide catalytic activity toward the reduction process. The selectivity observed for this compound over potential interferents arises from the specific interactions between the analyte and modifier materials, as well as the characteristic reduction potential of the nitro groups in the this compound molecular structure, which differs from other electroactive species commonly found in biological or environmental samples [1] [2] [6].
Even with optimized protocols, analysts may encounter certain issues during this compound determination. The following table addresses common problems and their solutions:
Table 5: Troubleshooting Guide for this compound DPV Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak resolution | Incorrect pulse parameters, electrode fouling, unsuitable pH | Optimize pulse amplitude and width, clean/renew electrode surface, adjust pH |
| Low sensitivity | Inactive electrode surface, insufficient accumulation, degraded standards | Repolish electrode, increase accumulation time, prepare fresh standards |
| High background current | Contaminated electrolyte, electrode instability, oxygen interference | Purify electrolyte, extend conditioning time, degas with N₂/Ar |
| Poor reproducibility | Inconsistent modification, evaporation issues, temperature fluctuations | Standardize modification protocol, control humidity during drying, use temperature control |
| Signal drift | Reference electrode instability, pH change, adsorption effects | Check reference electrode, use buffer with higher capacity, include washing step |
| Non-linear calibration | Surface saturation, matrix effects, instrumental issues | Use shorter accumulation, apply standard addition method, check instrument calibration |
Electrode fouling represents one of the most common challenges in this compound determination, particularly in complex matrices like biological fluids. To address this issue, implement regular electrode renewal protocols between measurements, which may include gentle polishing with alumina slurry or diamond paste for GCEs, or complete recoating for modified electrodes. For severely fouled electrodes, electrochemical cleaning procedures using cyclic voltammetry in 0.1 M NaOH or 0.5 M H₂SO₄ over an extended potential range can help restore surface activity. When working with modified electrodes, establishing a regeneration protocol is essential – for nanocomposite-modified electrodes, this often involves brief sonication in pure solvent to remove adsorbed contaminants while retaining the modifier layer. For storage, keep electrodes in appropriate conditions: GCEs in dry atmosphere, modified electrodes in buffer solution or dried state at 4°C, and screen-printed electrodes in their original packaging at room temperature [1] [2] [6].
Signal instability can arise from various sources, including reference electrode degradation, temperature fluctuations, or evaporation during measurement. To mitigate these issues, regularly check reference electrode potential against standard solutions, use double-junction reference electrodes when working with biological samples to prevent contamination, and maintain constant temperature using a water bath or thermostat. For long measurement sequences, employ sealed cells to minimize evaporation, or use an automated system that maintains consistent liquid levels. When analyzing multiple samples, include quality control standards at regular intervals (e.g., after every 5-10 samples) to monitor instrument performance and detect any drift. For method transfer between instruments, perform cross-calibration using certified reference materials or in-house standards to account for instrument-specific responses [1] [2] [6].
Implement a comprehensive quality control protocol to ensure the reliability and accuracy of this compound determination. For each batch of analysis, include system suitability tests comprising at least three concentration levels (low, medium, high) covering the expected range. The acceptance criteria should include: precision (RSD < 5% for replicates), accuracy (recovery 95-105%), and calibration curve linearity (R² > 0.995). Perform method validation according to ICH or FDA guidelines, establishing the following parameters: specificity (no interference from matrix components), linearity (over the working range), accuracy (through spike recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD) and quantification (LOQ), robustness (to minor method variations), and stability (of both standards and samples under various conditions) [1] [2] [6].
For ongoing quality assurance, maintain detailed records of electrode preparation, modification batches, and performance metrics. Establish predetermined corrective action thresholds for key parameters such as background current, peak potential shift, and sensitivity degradation. When these thresholds are exceeded, implement appropriate corrective measures such as electrode repolishing, modifier renewal, or instrument recalibration. For regulatory compliance purposes, document all procedures, validations, and quality control results in accordance with Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines as applicable. When implementing the method in new laboratories or with new analysts, conduct proper transfer validation to demonstrate equivalent performance across different settings and personnel [1] [2] [6].
These application notes and protocols provide comprehensive guidance for the determination of this compound using differential pulse voltammetry with advanced sensor platforms. The methods demonstrate excellent sensitivity, selectivity, and reliability for the quantification of this important anticancer drug in pharmaceutical formulations, biological samples, and environmental matrices. The detailed protocols for sensor preparation, optimization of DPV parameters, sample preparation, and method validation ensure that researchers can successfully implement these methods in various analytical scenarios. The troubleshooting and quality control sections provide practical solutions to common challenges, enhancing method robustness and transferability. With detection limits reaching the nanomolar range and satisfactory performance in complex matrices, these DPV methods represent valuable alternatives to conventional chromatographic techniques for this compound analysis, particularly in settings requiring rapid, cost-effective, and portable analytical solutions.
99mTc-Nilutamide is a novel radiolabeled complex developed for the detection of prostate cancer (PCa) disorders via Single Photon Emission Computed Tomography (SPECT). Nilutamide is a non-steroidal antiandrogen drug that functions as an androgen receptor (AR) antagonist. By radiolabeling this pharmaceutical with Technetium-99m, a widely available gamma-emitting isotope, researchers have created a targeted imaging agent that can localize in prostate cancer tissues for diagnostic imaging [1] [2]. The development of such targeted radiopharmaceuticals is crucial in the fight against prostate cancer, which remains one of the most fatal illnesses in men despite advancements in early detection and therapy [1]. The 99mTc-Nilutamide complex leverages the favorable physical properties of Technetium-99m, including its 6-hour half-life and 140 keV gamma-ray emission, which is ideal for SPECT imaging [3].
The 99mTc-Nilutamide complex was successfully synthesized with a high radiochemical yield of 96 ± 0.14% under optimized conditions [1] [2]. In preclinical studies using mouse models, researchers confirmed the biochemical profile of prostate cancer through various serum parameters. Prostate-specific antigen (PSA) levels were significantly elevated in the prostate cancer group compared to healthy controls. Additionally, activities of antioxidant enzymes (CAT, SOD) were notably lower in the PCa group, while oxidative activity reflected by MDA levels was higher, consistent with the expected biochemical alterations in cancer development [1].
The biodistribution analysis of 99mTc-Nilutamide demonstrated favorable targeting properties with rapid localization in prostate cancer tissue [1]. The table below summarizes the key quantitative findings from the preclinical study:
Table 1: Key Experimental Data for 99mTc-Nilutamide
| Parameter | Result | Measurement Context |
|---|---|---|
| Radiochemical Yield | 96 ± 0.14% | Under optimal labeling conditions [1] |
| Tumor Uptake | 11.4 ± 1.1 % ID/g | In PCa tissue at 2 hours post-injection [1] [2] |
| PSA Levels | Significantly elevated | In serum of PCa group vs. healthy controls [1] |
| Antioxidant Enzymes (CAT, SOD) | Notably lower | In PCa group vs. healthy controls [1] |
| Oxidative Activity (MDA) | Higher | In PCa group vs. healthy controls [1] |
99mTc-Nilutamide represents one of several targeted approaches for prostate cancer imaging. Other strategies include targeting the Prostate-Specific Membrane Antigen (PSMA) or the Gastrin-Releasing Peptide Receptor (GRPR). The table below compares 99mTc-Nilutamide with other relevant 99mTc-based tracers documented in recent literature.
Table 2: Comparison of 99mTc-Nilutamide with Other 99mTc-Based Tracers for Prostate Cancer
| Tracer Name | Target | Key Characteristics | Tumor Uptake / Affinity |
|---|---|---|---|
| 99mTc-Nilutamide | Androgen Receptor | Preclinical stage; AR antagonist [1]. | 11.4 ± 1.1 % ID/g at 2h p.i. [2] |
| [99mTc]Tc-PSMA-P1 | PSMA | Kit formulation; high radiochemical purity (≥99%); high hydrophilicity [4] [3]. | Kd = 16.14 ± 1.452 nM [4] |
| [99mTc]Tc-N4-BTG | GRPR | Safe diagnostic agent; for patients where PSMA is low/absent; critical organ: urinary bladder [5]. | Effective dose: 0.0027 ± 0.0002 mSv/MBq [5] |
The following diagram illustrates the decision-making workflow for selecting and applying a 99mTc-based tracer in a preclinical imaging study, integrating the key protocols outlined in this document.
Objective: To achieve efficient and reproducible radiolabeling of this compound with Technetium-99m for use in prostate cancer imaging [1].
Materials:
Procedure:
Objective: To evaluate the in vivo distribution and tumor-targeting efficiency of 99mTc-Nilutamide in a prostate cancer animal model [1].
Materials:
Procedure:
Objective: To perform non-invasive in vivo imaging to visualize the distribution of 99mTc-Nilutamide and localize prostate tumors [4] [5].
Materials:
Procedure:
99mTc-Nilutamide represents a promising SPECT radiotracer for targeting prostate cancer, demonstrating efficient radiolabeling, favorable biodistribution, and significant uptake in prostate tumor tissue in preclinical models [1] [2]. Its development adds to the growing arsenal of targeted imaging agents, such as PSMA-targeted [99mTc]Tc-PSMA-P1 [4] and GRPR-targeted [99mTc]Tc-N4-BTG [5], providing multiple pathways for the detection and management of prostate cancer. The protocols detailed herein provide a foundation for researchers to replicate and build upon these findings, advancing the development of effective diagnostic tools for this prevalent disease.
The table below summarizes the key clinical and epidemiological data for NIIP.
| Aspect | Quantitative Data & Characteristics |
|---|
| Reported Incidence | • Controlled clinical trials: ~2% [1] • Japanese patient cohort: ~1-2% (other studies report 12-18%) [1] [2] [3] | | Common Symptoms | Exertional dyspnea (shortness of breath), dry cough, chest pain, fever, general malaise [1] [4] [2]. | | Time to Onset | Most cases occur within the first 3 months of treatment (average 113 days, range 10-225 days) [1] [2] [5]. | | Radiographic Findings | Chest X-ray/CT shows bilateral interstitial or alveolo-interstitial infiltrates (ground-glass opacities) [1] [2] [5]. | | Pulmonary Function Tests | Restrictive pattern with decreased diffusing capacity for carbon monoxide (DLco) and hypoxia [1] [2]. | | Bronchoalveolar Lavage (BAL) | Lymphocytosis and/or neutrophilia [2]. |
The pulmonary toxicity of Nilutamide is linked to its nitroaromatic structure and subsequent metabolic activation in lung tissue [1] [3]. The following diagram illustrates the proposed mechanistic pathway.
For researchers designing preclinical and clinical safety studies, the following workflow outlines the standard diagnosis and management protocol.
For scientists studying the mechanism of NIIP, here are detailed methodologies based on published research.
This protocol is used to detect the formation of reactive metabolites.
This protocol assesses the cell-mediated immune response component of NIIP.
The table below summarizes the key clinical characteristics and quantitative data related to Nilutamide-induced visual disturbances.
| Characteristic | Clinical Description & Quantitative Data |
|---|---|
| Primary Symptom | Delay in adapting from a light to a dark environment; "seconds to a few minutes" when moving from lighted to dark areas [1]. |
| Other Reported Symptoms | Impaired color vision (dyschromatopsia), such as objects appearing with a pinkish tinge [2] [3]. |
| Incidence | Reported in 13% to 57% of patients receiving this compound in clinical trials [1] [3] [4]. One study noted this effect in approximately 65% of patients [2]. |
| Onset & Duration | Can occur early in treatment; often does not abate with continued therapy [1]. |
| Reversibility | Rapidly reversible upon drug discontinuation. Symptoms improve within weeks of switching to alternative antiandrogens like bicalutamide [2]. |
| Proposed Alleviation | Wearing tinted glasses can mitigate the symptom [1] [4]. |
The exact molecular mechanism behind delayed dark adaptation is not fully established. The leading hypothesis involves interference with the visual cycle's photochemical processes.
This proposed mechanism is supported by photostress recovery testing, a clinical tool used to assess macular function by measuring the time taken to recover visual acuity after bleaching retinal photoreceptors with a bright light [2].
For researchers designing studies to investigate this phenomenon, here are established clinical methodologies that can be adapted for preclinical or clinical research.
This non-invasive protocol is a direct method for quantifying dark adaptation delay [2].
A comprehensive approach to evaluating this compound-related ocular effects should include multiple endpoints, as outlined in the workflow below.
Q1: How should researchers manage and mitigate this side effect in clinical trials?
Q2: Are certain patient populations at higher risk for this compound-induced visual disturbances? Current data does not clearly identify specific demographic populations (e.g., based on age or race) at higher risk for this particular side effect. However, it is crucial to note that other serious this compound toxicities, such as interstitial pneumonitis, have a significantly higher incidence in Japanese populations (up to 17%) [1] [3] [4]. This underscores the importance of vigilant monitoring for all adverse effects across diverse trial populations.
Q3: Is the delayed dark adaptation unique to this compound? Yes, this side effect is considered relatively unique to this compound among nonsteroidal antiandrogens. It is rarely, if ever, reported with the more commonly used agents bicalutamide and flutamide [2] [3] [5]. This specificity makes it a valuable area of research for understanding drug-receptor interactions and off-target effects on the visual cycle.
The following table summarizes the key clinical features of the alcohol intolerance reaction associated with this compound.
| Feature | Description |
|---|---|
| Reported Incidence | Up to 10% of patients [1]. |
| Primary Symptoms | Facial flushing, malaise (general discomfort), hypotension (low blood pressure), dizziness/lightheadedness [2] [1] [3]. |
| Onset & Cause | Occurs when alcohol is consumed concurrently with this compound. The precise mechanism is not fully elucidated but is distinct from the classic disulfiram-like reaction [4] [5] [1]. |
| Clinical Management | Patients are advised to avoid alcoholic beverages while taking this compound [2] [3] [6]. |
The adverse reaction to alcohol with this compound is clinically well-documented, but its underlying mechanism in literature remains partially unclear and may differ from the classic disulfiram model.
Disulfiram and several other drugs cause alcohol intolerance by inhibiting the enzyme aldehyde dehydrogenase (ALDH) [4] [7]. This blockage disrupts the normal metabolism of alcohol, leading to a toxic accumulation of acetaldehyde.
The diagram below illustrates this metabolic pathway and the site of inhibition.
True disulfiram-like drugs act as acetaldehyde dehydrogenase inhibitors, preventing the metabolism of acetaldehyde into acetic acid and causing an unpleasant reaction that discourages alcohol consumption [4].
While this compound causes alcohol intolerance, evidence suggests its mechanism may not primarily involve ALDH inhibition. The reaction is listed as a separate, major side effect thought to be related to its direct biological activity [5] [1]. The specific pathway remains an area for further research.
For researchers, the clinical data on this compound-alcohol interaction presents several key considerations:
Q1: Is this compound's alcohol reaction caused by acetaldehyde accumulation, like disulfiram? While the symptoms are similar, the available evidence does not confirm that this compound acts as an acetaldehyde dehydrogenase (ALDH) inhibitor. The mechanism is cited as being distinct from the classic disulfiram-like reaction and is not fully elucidated [4] [5] [1].
Q2: What is the recommended clinical advice regarding this interaction? Based on clinical sources, the standard guidance is for patients to avoid alcoholic beverages while taking this compound to prevent the onset of symptoms like flushing, low blood pressure, and malaise [2] [3] [6].
Q3: Are there other common drugs that can cause a true disulfiram-like reaction? Yes, several drugs are known to cause this reaction by inhibiting ALDH. These include certain antibiotics (e.g., metronidazole, tinidazole, some cephalosporins), the antiretroviral agent metronidazole, and the natural compound coprine found in some mushrooms [4].
The following table summarizes the quantitative data on nilutamide-induced nausea and vomiting from clinical trials [1]:
| Adverse Event | Incidence with Surgical Castration | Incidence with Leuprolide Combination | Typical Onset & Duration |
|---|---|---|---|
| Nausea | 9.8% [1] to 10% [2] | 23.9% [3] to 24% [4] | Early in treatment; often lessens after the first month [3] [1]. |
| Vomiting | Not specifically quantified (less common than nausea) | Up to 10% [1] | Early in treatment; often lessens after the first month [3] [1]. |
These GI effects are considered dose-dependent and are among the most common reasons for early discontinuation in clinical trials. The higher incidence in combination therapy with a GnRH agonist (like leuprolide) compared to surgical castration alone is a key finding for study design [1] [4].
The exact mechanism behind this compound-induced nausea and vomiting is not fully elucidated but is thought to be multifactorial. The diagram below illustrates the primary hypothesized pathways.
Based on clinical data, the following approaches are recommended for managing GI adverse events.
When designing animal models or in vitro studies to investigate this compound's GI effects, consider these parameters.
Researchers must be aware of serious adverse events associated with this compound that require immediate intervention.
The following table summarizes key risk and clinical presentation data based on clinical trials and post-marketing surveillance.
| Aspect | Details |
|---|---|
| Reported Incidence | ~2% in controlled clinical trials; ~1% in some study populations; a Japanese study reported an incidence of 17% (8 of 47 patients) [1] [2]. |
| Typical Time of Onset | Most cases occur within the first 3 months of treatment initiation [1]. |
| Clinical Presentation | Exertional dyspnea (shortness of breath), cough, chest pain, and fever [1]. |
| Radiographic Findings | Chest X-rays show interstitial or alveolo-interstitial changes [1]. |
| Physiological Findings | Pulmonary function tests (PFTs) typically reveal a restrictive pattern with decreased diffusing capacity for carbon monoxide (DLco) [1]. |
| Outcome | Most cases are reversible upon discontinuation of nilutamide, though hospitalizations and rare deaths have been reported post-marketing [1] [2]. |
For preclinical and clinical research settings, establishing a standard operating procedure (SOP) for monitoring pulmonary safety is crucial. The following workflow outlines a comprehensive protocol.
Baseline Assessment (Pre-Treatment)
Ongoing Monitoring and Action
Q1: What is the proposed mechanism for this compound-induced lung injury? The pathogenesis is not fully understood. However, current evidence suggests a similarity to nitrofurantoin, another nitroaromatic compound. Both this compound and nitrofurantoin can be metabolized in the liver and lungs by microsomal NADPH-cytochrome P450 reductase to nitroanion free-radicals, which are thought to be responsible for the observed pulmonary and hepatic toxicity [1].
Q2: How does the pulmonary risk of this compound compare to other antiandrogens? While all antiandrogens may carry some risk, this compound appears to have a more prominently documented association with ILD in the literature. Analyses of pharmacovigilance databases (like JADER and FAERS) have detected adverse event signals for ILD with bicalutamide and flutamide as well, but the clinical profile and post-marketing reports specifically highlight interstitial pneumonitis as a notable risk for this compound [3] [4].
Q3: What was the outcome in the reported clinical cases? In a case series of eight patients, the outcome was favorable in all after this compound was stopped. Five patients recovered with drug cessation alone, two required additional corticosteroids due to compromised gas exchange, and one recovered after the dose was simply reduced from 300 mg to 150 mg daily. Recovery was associated with improved pulmonary function and oxygenation [2].
This compound acts as a direct inhibitor of several hepatic cytochrome P450 (CYP450) enzymes. The primary data comes from a study using human liver microsomes, which quantified the inhibition of various monooxygenase activities at a this compound concentration of 110 µM, a level expected in the human liver after therapeutic dosing [1].
The table below summarizes the key experimental findings:
| Monooxygenase Activity | Representative CYP Enzyme | Inhibition at ~110 µM this compound |
|---|---|---|
| Hexobarbital hydroxylase | Primarily CYP2C | 85% [1] |
| Benzphetamine N-demethylase | CYP2B | 40% [1] |
| Benzo(a)pyrene hydroxylase | CYP1A | 35% [1] |
| 7-ethoxycoumarin O-deethylase | Multiple (Broad Substrate) | 25% [1] |
Mechanism of Inhibition: The inhibition is competitive and reversible [1]. This means this compound binds directly to the active site of the enzyme, competing with the substrate, but does not cause permanent inactivation.
In Vivo Correlation: Supporting in vivo evidence from mouse studies showed that this compound administration significantly increased hexobarbital-induced sleeping time, confirming that this enzymatic inhibition has functional pharmacological consequences [1].
Q1: What is the primary clinical concern regarding this compound's inhibition of CYP450? The main concern is the potential for drug-drug interactions (DDIs). As an inhibitor, this compound can decrease the metabolic clearance of co-administered drugs that are substrates for the same CYP enzymes. This can lead to increased plasma levels of those drugs, raising the risk of toxicity and adverse effects [2] [3]. Key interactions noted in the literature include the anticoagulant warfarin and the bronchodilator theophylline [2] [4].
Q2: How does this compound's interaction profile compare to other Antiandrogens? Later-generation antiandrogens have more defined profiles as strong inducers of CYP3A4 (e.g., enzalutamide, apalutamide). This compound's role as a CYP inhibitor is a distinct and important differentiator. This fundamental difference in mechanism means that the DDI management strategy for this compound (managing increased exposure of co-medications) is the opposite of that for enzalutamide (managing decreased exposure) [3].
Q3: Are there any specific in vitro experimental considerations when studying this compound? Yes. The 1989 study found no spectral evidence for the formation of a metabolic intermediate (MI) complex with cytochrome P450, and no irreversible inactivation was observed. This indicates that the inhibition is not mechanism-based, which should inform the design of your pre-incubation protocols [1].
This methodology is adapted from the key study by Babany et al. (1989), which used human and mouse liver microsomes to characterize this compound's effects [1].
1. Objective To determine the inhibitory potential of this compound on major cytochrome P450 enzyme activities in a human liver microsome system.
2. Materials
3. Procedure
4. Data Analysis
The following diagram illustrates the mechanistic pathway by which this compound inhibits cytochrome P450 enzymes, leading to potential drug interactions.
Q1: What is the clinical significance of liver enzyme elevations with this compound? this compound is associated with a low rate of serum aminotransferase elevations. In large clinical trials, ALT elevations occurred in approximately 8% of patients (with a reported range of 2% to 33%) [1]. These elevations are typically mild, asymptomatic, and transient, resolving spontaneously without requiring discontinuation in most cases. However, this compound has also been linked to rare instances of clinically apparent, acute liver injury, including some fatal cases. The likelihood score for this compound being a cause of clinically apparent liver injury is C (probable cause) [1].
Q2: What is the recommended monitoring protocol for liver enzymes? The consensus from prescribing information and clinical reviews is to implement a structured monitoring schedule [1] [2]:
| Monitoring Timepoint | Action |
|---|---|
| Prior to Initiation | Obtain baseline serum transaminase levels (ALT, AST) [2]. |
| During First 4 Months | Monitor serum transaminase levels at regular intervals [1] [2]. |
| After 4 Months | Continue monitoring liver tests periodically thereafter [1] [2]. |
| Symptom-Driven Testing | Immediately check liver function tests (LFTs) if symptoms like nausea, vomiting, abdominal pain, fatigue, anorexia, jaundice, dark urine, or right upper quadrant tenderness occur [2]. |
Q3: What actions should be taken if liver enzyme elevations are detected? Clinical management decisions should be based on the severity of the elevation and the presence of symptoms [1] [2]:
| Clinical Scenario | Recommended Action |
|---|---|
| Mild, Asymptomatic ALT Elevations | Can often be monitored without dose modification, as they are frequently self-limiting [1]. |
| ALT >2x ULN | Monitor closely. |
| ALT >2x ULN with Symptoms, or any Jaundice | Immediately discontinue this compound and closely monitor liver function until resolution [2]. |
| Clinically Apparent Liver Injury | Discontinue this compound permanently. Rechallenge should be avoided [1]. |
For researchers designing preclinical or clinical studies, the following workflow outlines the key decision points in monitoring and managing this compound-associated hepatotoxicity. The corresponding Graphviz DOT script generates this workflow diagram.
Figure 1: this compound Liver Enzyme Monitoring Clinical Workflow.
Key Protocol Steps:
Nilutamide directly targets mitochondrial respiratory chain Complex I. This inhibition has a cascading effect on cellular bioenergetics [1] [2].
The relationship between this compound exposure and its downstream cellular effects is summarized below:
The table below summarizes key experimental findings and conditions from the foundational study on this compound's mitochondrial toxicity [1].
| Experimental Model | This compound Concentration | Effect Observed |
|---|---|---|
| Isolated Rat Mitochondria | 100 µM | Inhibited Complex I-supported respiration; Decreased membrane potential & ATP formation |
| Submitochondrial Particles | 100 µM | Decreased NADH-mediated oxygen consumption & NADH oxidation |
| Isolated Hepatocytes (no glucose) | 500 µM | Early ATP depletion (at 2 hr) and early toxicity (at 4 hr) |
| Isolated Hepatocytes (with 5mM glucose) | 500 µM | No early ATP depletion; mild toxicity at early time points |
For researchers investigating drug-induced mitochondrial toxicity, the following standardized protocols are recommended [3]:
Measurement of Oxygen Consumption Rate (OCR)
Single-Cell Fluorescence Imaging
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in OCR measurements in cell models. | Inconsistent cell culture conditions (passage number, seeding density, confluence). | Standardize culture protocols; use cells at a consistent, low passage number; ensure uniform seeding density [3]. |
| No observed toxicity in cell lines despite using reported this compound concentrations. | Compensatory glycolysis masking mitochondrial toxicity. | Conduct experiments in galactose-based media, which forces cells to rely on oxidative phosphorylation for energy, thereby increasing sensitivity to mitochondrial toxins [1] [2]. |
| Difficulty in pinpointing Complex I as the primary target. | Non-specific drug effects or secondary cellular stressors. | Use a panel of mitochondrial substrates (e.g., pyruvate/malate for CI, succinate for CII) on isolated mitochondria to isolate the defective complex [1] [4]. |
Q1: Does this compound's toxicity involve the formation of reactive oxygen species (ROS)? While the primary mechanism of early toxicity is ATP depletion due to direct Complex I inhibition, the study notes that in the presence of glucose, a delayed toxicity occurs which is likely the result of an oxidative stress. No evidence was found for the formation of the this compound nitro anion free radical in their models [1].
Q2: Are there other drugs known to cause toxicity through Complex I inhibition? Yes, inhibition of mitochondrial Complex I is a recognized mechanism of toxicity for several drugs. Notable examples include rotenone (used in research and as a pesticide), some statins like cerivastatin (withdrawn from market), and the antiarrhythmic drug amiodarone [2] [5] [4].
Q3: What are the key clinical or pathological consequences of mitochondrial Complex I inhibition? Severe inhibition can lead to hepatotoxicity, including a serious condition called microvesicular steatosis, which is characterized by severe impairment of fatty acid β-oxidation and can lead to liver failure [6] [7]. In cellular models, it can trigger specific cell death pathways like ferroptosis [8].
Nilutamide is a nonsteroidal antiandrogen drug used to treat prostate cancer, but it faces significant biopharmaceutical challenges [1]. Its poor aqueous solubility and complex polymorphic behavior can lead to inconsistent dissolution and bioavailability, making formulation difficult [2] [3]. Furthermore, its solid-state forms exhibit distinct thermodynamic stability, which must be considered for successful formulation [3].
Researchers are exploring several advanced methods to enhance this compound's solubility and physical stability. The table below summarizes the core principles and key findings of three prominent strategies.
| Strategy | Core Principle | Key Findings / Outcomes |
|---|---|---|
| Bioisosteric Modification [1] | Replace functional groups with similar physicochemical properties to design safer, more effective analogues. | Created 1,575 new analogues; 47 showed improved predicted ADMET profiles and binding affinity to the androgen receptor. |
| Polymorphic & Solid Form Control [2] [3] | Control the crystalline form (polymorph) or create solvates to modify solubility and stability. | Isolated pure Form II at ambient temperature using gel-mediated crystallization [2]. Discovered a new chloroform solvate and evidence of a potential new polymorph [2]. Form I is the most thermodynamically stable monotropically [3]. |
| Amorphous Solid Dispersions (ASDs) [4] | Disperse the drug in a polymer matrix to create a higher-energy, more soluble amorphous form. | Increases solubility and dissolution via the "spring and parachute" effect. Stability is maintained by drug-polymer interactions (e.g., H-bonding) and high polymer ( T_g ) [4]. |
This method uses a supramolecular gel matrix to control nucleation and crystal growth, enabling access to metastable polymorphs [2].
The following workflow outlines the key steps in the gel-mediated crystallization process:
ASDs stabilize the amorphous form of this compound, which has higher solubility than its crystalline counterparts [4].
Q1: What is the most critical parameter for stabilizing an Amorphous Solid Dispersion of this compound? A1: The glass transition temperature ((T_g)) is paramount. A higher (T_g) (often achieved by selecting a polymer with a high inherent (T_g)) reduces molecular mobility, which slows down crystallization. Strong drug-polymer interactions (e.g., hydrogen bonding) are also crucial to inhibit phase separation and crystallization over time, ensuring physical stability during storage [4].
Q2: Why is polymorphic control important for this compound, and which form is most stable? A2: Different polymorphs can have vastly different solubility, dissolution rates, and physical stability, directly impacting product performance and shelf-life. Studies have confirmed that Form I is the thermodynamically most stable form at room temperature, and the system is monotropic (the relative stability of the forms does not change with temperature). Forms II and III are metastable [3].
Q3: My this compound crystals are precipitating too quickly during the gel-mediated process. How can I improve this? A3: This is likely a supersaturation issue. You can:
The table below summarizes the key differences in hepatotoxicity between nilutamide and flutamide based on clinical data.
| Feature | This compound | Flutamide |
|---|---|---|
| Incidence of ALT Elevations | 2% to 33% of patients [1] [2] | Up to 62% of patients [3] |
| Incidence of Clinically Apparent Liver Injury | Rare [2] | 0.1% to 1% of patients [3] |
| Case Fatality | Reported (e.g., fulminant hepatic failure) [1] [4] [2] | Reported (e.g., 20 fatal cases in first 5 years per FDA) [3] |
| Reported Cases of Hepatotoxicity | Few published cases [2] | More numerous cases (e.g., 46 cases published 1986-2003) [1] |
| Typical Latency to Onset | 2 to 4 months [2] | 1 to 10 months (average 3 months) [3] |
| Pattern of Enzyme Elevations | Typically hepatocellular [2] | Most commonly hepatocellular, but cholestatic and mixed also described [3] |
| Recommended Monitoring | Liver tests before treatment and regularly thereafter, especially in the first 4 months [2] | Monthly ALT levels for the first 4 months and regularly thereafter [3] |
Both this compound and flutamide are nitroaromatic drugs, and their hepatotoxicity is linked to the bioactivation of this chemical group [5]. However, their specific mechanisms differ.
Recent research suggests that flutamide-induced liver injury is immune-mediated. The drug is metabolized into a reactive intermediate that can cause cellular damage, releasing damage-associated molecular patterns (DAMPs). These DAMPs activate inflammasomes in immune cells, leading to the release of pro-inflammatory cytokines like IL-1β, which can trigger a cascade resulting in liver injury [6]. The diagram below illustrates this proposed pathway.
The primary mechanisms proposed for this compound involve direct cellular stress. Research indicates that this compound can undergo "redox cycling" within liver cells, generating oxidative stress that damages cellular structures [1]. Furthermore, it has been shown to inhibit the mitochondrial respiratory chain (Complex I), reducing ATP production and directly contributing to hepatocyte dysfunction and death [1].
The following table outlines key experimental findings and the methodologies used to obtain them.
| Study Focus / Compound | Key Experimental Findings | Experimental Methodology Summary | | :--- | :--- | :--- | | In Vitro Potency [7] | OH-flutamide (active metabolite) was 3.1- to 7.8-fold more potent than bicalutamide in blocking androgen effects. | Compounds tested on androgen-sensitive Shionogi mouse mammary tumor cells and human breast cancer cells (T-47D, ZR-75-1). Measured inhibition of cell proliferation and GCDFP-15 protein secretion induced by androgens. | | Inflammasome Activation [6] | Supernatant from human hepatocyte cells (FLC-4) incubated with flutamide or (S)-bicalutamide activated inflammasomes in immune cells (THP-1). |
For researchers and clinicians, the key implications are:
The table below summarizes the core differences between these two agents, highlighting why enzalutamide represents a more advanced therapeutic option.
| Feature | Nilutamide (First-Generation) | Enzalutamide (Second-Generation) |
|---|---|---|
| Mechanism of Action | Competitively inhibits androgen binding to the AR ligand-binding domain (LBD) [1] [2]. | Multifocal AR inhibition: blocks androgen binding, impedes nuclear translocation, and disrupts AR-DNA binding [2]. |
| Binding Affinity for AR | Lower affinity for the AR [2]. | 5-8 times higher affinity for the AR than bicalutamide (a first-gen drug); darolutamide has an even higher affinity [2]. |
| Overcoming Resistance | Limited efficacy; often becomes an AR agonist due to AR overexpression or mutations in CRPC [2]. | Developed specifically to overcome resistance mechanisms in CRPC; less prone to agonist conversion [2]. |
| Clinical Indications | Largely historical; used in combined androgen blockade for advanced disease [1]. | Approved for a broad range: BCR, mCSPC, nmCRPC, and mCRPC [3]. |
| Key Trial Data | Based on older studies with modest benefits [4]. | Supported by multiple pivotal trials (e.g., AFFIRM, PREVAIL, PROSPER, ARCHES, EMBARK) showing significant improvements in OS, rPFS, and MFS [3]. |
| NCCN Guideline Status | Not recommended in current guidelines. | Category 1 recommendation for M0/M1 CSPC and CRPC [3]. |
In clinical practice, enzalutamide is compared with its second-generation peers. The table below compares key parameters that influence drug selection.
| Parameter | Enzalutamide | Apalutamide | Darolutamide |
|---|---|---|---|
| Bioavailability & Dosing | High bioavailability; once daily without food restrictions [2]. | High bioavailability; once daily without food restrictions [2]. | Low bioavailability (~30%); must be taken twice daily with food [2]. |
| Half-Life & Metabolism | Long half-life (5.8-8.6 days); metabolized by CYP2C8 and CYP3A4 [2]. | Half-life ~3 days; metabolized by CYP2C8 and CYP3A4 [2]. | Short half-life (~20 hours); metabolized by CYP3A4, UGT1A9, UGT1A1 [2]. |
| Drug Interaction Potential | Strong CYP3A4 inducer; moderate inducer of CYP2C9/CYP2C19; many drug interactions [2]. | Strong CYP3A4 and CYP2C19 inducer; drug interactions possible [2]. | Lower risk of CYP-mediated drug interactions [2]. |
| CNS Penetration & Seizure Risk | Higher CNS penetration; associated with seizure risk [2]. | Associated with seizure risk [2]. | Low CNS penetration; lowest seizure risk among SGARIs [2]. |
| Hepatic/Renal Impairment | No dose adjustment for mild/moderate hepatic or renal impairment [2]. | No data for severe hepatic impairment; no adjustment for mild/moderate renal impairment [2]. | Dose reduction recommended for moderate hepatic or severe renal impairment [2]. |
Clinical trials and real-world studies provide robust data on the performance of enzalutamide.
For research and development, understanding the molecular basis of efficacy and resistance is crucial.
| Parameter | Nilutamide | Cyproterone Acetate (CPA) |
|---|---|---|
| Drug Class | First-generation Non-Steroidal Antiandrogen (NSAA) [1] [2] | Steroidal Antiandrogen (SAA) [1] [3] |
| Primary Mechanism | Pure androgen receptor (AR) antagonist [4] [5] | AR antagonist + Antigonadotropic effect (suppresses testosterone production) [3] |
| Effect on Testosterone | Increases testosterone levels (by blocking negative feedback) [1] | Suppresses testosterone production [3] |
| Half-Life | ~2 days / 41-49 hours [1] [4] | Relatively long half-life (allows for sustained action) [3] |
| Unique & Notable Side Effects | Visual disturbances (delay in dark adaptation), Alcohol intolerance, Interstitial pneumonitis [1] [4] [2] | Hepatotoxicity, Liver failure, Increased risk of depression, Fatigue, Thromboembolism [1] [3] |
| Common Side Effects | Gynecomastia, breast pain, hot flashes, gastrointestinal effects, hepatotoxicity [1] [4] [2] | Gynecomastia, sexual dysfunction, hepatotoxicity [1] [3] |
| Efficacy in MAB | Slightly favorable to MAB (5-year survival +2.9%) [6] | Slightly unfavorable to MAB (5-year survival -2.8%) [6] |
The fundamental difference between these two drugs lies in their mechanisms of action, which directly influence their side effect profiles and clinical applications.
The following diagram illustrates the distinct pathways through which this compound and CPA exert their effects:
The pharmacological differences translate directly into clinical practice and research considerations.
For researchers, this comparison underscores that structural class (steroidal vs. non-steroidal) fundamentally defines a drug's mechanistic and safety profile. For clinicians, it highlights the necessity of tailoring the choice of antiandrogen to the individual patient's disease state, treatment goals, and susceptibility to specific adverse effects.
The table below summarizes the key findings from clinical data on nilutamide combination therapy and the limited information available on monotherapy.
| Aspect | This compound Combination Therapy (with Castration) | This compound Monotherapy |
|---|---|---|
| Approved Use | Approved for metastatic prostate cancer (stage D2) in combination with orchiectomy [1]. | Not an indicated use; monotherapy is not recommended [2] [1]. |
| Clinical Efficacy | Significantly improves progression-free survival (PFS) and overall survival (OS) compared to castration alone [3]. Improves response rate and clinical benefit [3]. | Limited data; one small non-comparative study exists [2]. Lacks robust evidence for efficacy. |
| Common Adverse Events | Hot flashes, nausea, constipation, increased liver enzymes, dizziness [2] [1]. | Expected to be mainly pharmacological effects of an anti-androgen, such as gynecomastia and breast tenderness [4]. |
| Serious & Unique Risks | Interstitial pneumonitis (0.77%-2.4%; higher in Asian populations), visual disturbances (impaired dark adaptation), alcohol intolerance, hepatitis [2] [1]. | In a trial, fewer patients withdrew due to adverse events compared to a combination therapy group [4]. |
The following diagram illustrates how this compound works in a combined androgen blockade (CAB) strategy for prostate cancer.
This Combined Androgen Blockade approach aims to comprehensively suppress the androgen signaling that prostate cancer cells depend on, thereby slowing disease progression [3] [2].
For researchers investigating new drug combinations, high-throughput screening (HTS) pipelines are crucial. The methodology developed by the Institute for Molecular Medicine Finland (FIMM) provides a robust framework [5].
This workflow allows for the efficient testing of numerous drug combinations across a range of concentrations to identify synergistic effects [5]. Statistical models like Bliss Independence, Loewe Additivity, and Zero Interaction Potency (ZIP) are then used to quantify the degree of synergy from the dose-response matrix data [5].
The following data summarizes findings from a 2019 meta-analysis of five RCTs involving 1,637 patients with metastatic prostate cancer who underwent orchiectomy. It compares this compound combined with orchiectomy against orchiectomy with a placebo [1].
Table 1: Efficacy Outcomes of this compound vs. Placebo (from Meta-Analysis)
| Efficacy Outcome | Risk Ratio (RR) with 95% CI | P-value | Interpretation |
|---|---|---|---|
| Overall Response Rate | RR=1.77 (95% CI 1.46-2.14) | p < 0.00001 | Significantly improved with this compound |
| Disease Progression | RR=0.59 (95% CI 0.47-0.73) | p < 0.00001 | Risk significantly reduced |
| Complete Response | RR=2.13 (95% CI 1.40-3.23) | p = 0.003 | Significantly improved with this compound |
| Clinical Benefit | RR=1.23 (95% CI 1.13-1.34) | p < 0.00001 | Significantly improved |
| Stable Disease | RR=0.80 (95% CI 0.68-0.94) | p = 0.007 | Favored the placebo group |
The meta-analysis also reported that patients on this compound showed prolonged progression-free survival and overall survival compared to placebo, though specific hazard ratios were not provided in the abstract [1].
Table 2: Common Adverse Events and Key Safety Warnings of this compound
| Category | Details |
|---|---|
| Most Common Adverse Events | Nausea, vomiting, constipation, elevated liver enzymes (AST/ALT), hot flashes, dizziness, dyspnea, and visual disturbances (impaired adaptation to darkness) [1] [2] [3]. |
| Serious Safety Warnings | • Interstitial Pneumonitis: Reported in 2% of patients in trials; can be severe and requires immediate discontinuation [2]. • Hepatotoxicity: Severe liver injury, including fatal hepatitis, has been reported; monitoring of serum transaminases is crucial [2]. • Alcohol Intolerance: Can cause facial flushing, malaise, and hypotension [2]. |
The data in Tables 1 and 2 are derived from a systematic review and meta-analysis conducted with the following methodology [1]:
To understand where this compound fits into the therapeutic landscape, its mechanism and modern context are important.
This compound's Mechanism of Action this compound is a first-generation, nonsteroidal antiandrogen. It works by competitively blocking the binding of androgens (like testosterone and DHT) to the androgen receptor (AR) in target tissues such as the prostate. This blockade inhibits androgen-dependent DNA and protein synthesis, leading to growth arrest or regression of hormone-sensitive prostate cancer cells [2] [3]. The diagram below illustrates this signaling pathway.
Contemporary Landscape and Comparison with Newer Agents While the meta-analysis confirms this compound's efficacy over placebo, its role in clinical practice has evolved.
The search results do not contain a direct, head-to-head meta-analysis comparing this compound with second-generation antiandrogens using RCT data. To build a more complete and contemporary comparison guide, you may need to:
The table below summarizes the key PSA response findings for this compound from clinical studies.
| Study Context / Patient Population | PSA Response Rate Definition | Reported Response Rate | Key Findings & Correlations |
|---|---|---|---|
| Second-line therapy after failure of initial androgen ablation [1] [2] | Sustained >50% PSA decrease beyond 3 months | 29% (8 of 28 patients) | Patients with a prior antiandrogen withdrawal response had a 100% chance of responding to this compound [1] [2]. |
| First-line therapy in combination with castration (orchiectomy) [3] | Overall response rate (meta-analysis) | 77% higher than placebo (Risk Ratio: 1.77) | The meta-analysis also showed this compound improved Progression-Free Survival and Overall Survival [3]. |
| First-line therapy in combination with buserelin [4] | >50% reduction in PSA from baseline at 9 months | 97% (65 of 67 patients) | The combination therapy was reported to be safe and effective in controlling tumor activity [4]. |
Understanding the methodology behind the data is crucial for its interpretation. Here are the details of the key cited studies:
Study on this compound as Second-line Therapy [1] [2]
Meta-analysis on this compound with Orchiectomy [3]
The following diagram illustrates the clinical scenarios in which this compound's PSA response has been validated, based on the analyzed studies.
For researchers and drug development professionals, the data indicates:
The table below summarizes key efficacy and safety data for this compound from a meta-analysis of randomized controlled trials (RCTs) in patients with metastatic prostate cancer who underwent orchiectomy [1].
| Parameter | This compound + Orchiectomy | Placebo + Orchiectomy | Statistical Significance (p-value) |
|---|---|---|---|
| Overall Response Rate (RR) | RR=1.77 (95% CI 1.46-2.14) | Reference | < 0.00001 |
| Disease Progression (RR) | RR=0.59 (95% CI 0.47-0.73) | Reference | < 0.00001 |
| Complete Response (RR) | RR=2.13 (95% CI 1.40-3.23) | Reference | 0.0003 |
| Clinical Benefit/Disease Control (RR) | RR=1.23 (95% CI 1.13-1.34) | Reference | < 0.00001 |
| Stable Disease (RR) | RR=0.80 (95% CI 0.68-0.94) | Reference | 0.007 (favored placebo) |
| Overall Survival | Prolonged | - | Significant |
| Progression-Free Survival | Prolonged | - | Significant |
| Common Adverse Events | Nausea, vomiting, visual disturbances, alcohol intolerance, elevated liver enzymes, interstitial pneumonitis [1] [2] | - | - |
Abbreviations: RR: Risk Ratio; CI: Confidence Interval.
The data in the table above comes from a systematic review and meta-analysis that provides the highest level of evidence for this compound's efficacy [1]. Here is a breakdown of the key methodological details:
The following diagram illustrates this compound's mechanism of action as a first-generation anti-androgen, which is fundamental to its clinical effect [3] [2].
First-Line Use Context: The robust data for this compound is from first-line combination therapy with surgical or medical castration [1] [4] [2]. It is not indicated for use as a monotherapy [2].
Safety Profile: The meta-analysis confirmed that nausea and vomiting were the most common adverse events [1]. This compound has a distinct side effect profile, including visual disturbances (delayed adaptation to darkness), alcohol intolerance, and a risk of interstitial pneumonitis and hepatotoxicity, which has limited its use [2].
Place in Modern Therapy: this compound is a first-generation anti-androgen and has largely been replaced in clinical practice by second-generation agents like enzalutamide, apalutamide, and darolutamide due to their better efficacy, tolerability, and safety profiles [2] [5].
The available information provides a strong foundation for understanding this compound's basic profile, but more specific data may be needed for a comprehensive second-line assessment.
The table below summarizes key characteristics of nilutamide and the more contemporary antiandrogens based on recent literature [1]. Please note that cost-effectiveness data for this compound is absent from the current analysis.
| Feature | This compound (1st Generation) | Apalutamide (2nd Gen) | Darolutamide (2nd Gen) | Enzalutamide (2nd Gen) |
|---|---|---|---|---|
| Primary Approved Uses | With surgical castration for metastatic prostate cancer (Stage D2) [2]. | Metastatic and non-metastatic castration-sensitive prostate cancer (CSPC); non-metastatic castration-resistant prostate cancer (CRPC) [1]. | Non-metastatic CRPC [1]. | Metastatic and non-metastatic CSPC; metastatic and non-metastatic CRPC [1]. |
| Mechanism of Action | Competitively blocks androgen receptors [2]. | Inhibits androgen binding, nuclear translocation, and DNA binding [1]. | Inhibits androgen receptor translocation; different structural class [1]. | Inhibits androgen binding, nuclear translocation, and DNA binding [1]. |
| Binding Affinity to AR | Lower than bicalutamide [2]. | 7- to 10-fold higher than bicalutamide [1]. | Highest among the 2nd generation agents [1]. | 5- to 8-fold higher than bicalutamide [1]. |
| Pharmacokinetics & Dosing | Once daily, without regard to food. Long half-life (~41-49 hrs) [2]. | Once daily, without regard to food. Half-life: ~3 days [1]. | Twice daily with food (low bioavailability without). Half-life: ~20 hrs [1]. | Once daily, without regard to food. Half-life: 5.8-8.6 days [1]. |
| Key Drug-Drug Interactions | Inhibits CYP enzymes; interacts with warfarin, theophylline, phenytoin [2]. | Strong inducer of CYP3A4/CYP2C19 [1]. | Lower risk of CYP-mediated interactions [1]. | Strong inducer of CYP3A4; moderate inducer of CYP2C9/CYP2C19 [1]. |
| Common Adverse Effects | Nausea, increased liver enzymes, hot flushes, interstitial pneumonitis, delayed light-dark adaptation [2]. | Rash, fatigue, hypothyroidism, falls [1]. | Fatigue, pain, rash [1]. | Fatigue, hypertension, falls, seizure [1]. |
A 2025 study modeling advanced prostate cancer treatment sequences from a Canadian public-payer perspective provides the most direct, though indirect, insight into your query [3].
This indicates that in current clinical and economic evaluations, this compound is not considered a frontline alternative to newer agents.
For a comprehensive comparison guide, here are suggested areas for further investigation:
The following diagram illustrates the mechanism of action for antiandrogens like this compound and the newer agents within the androgen receptor signaling pathway, which is central to prostate cancer growth.
The table below summarizes key characteristics across different generations of androgen receptor antagonists, highlighting their development and clinical profiles.
| Antagonist (Generation) | Key Mechanism & Characteristics | Binding Affinity Relative to 1st Gen | Common/Notable Adverse Effects | Key Clinical Considerations |
|---|---|---|---|---|
| Nilutamide (1st) | Competes with androgens for AR binding; prevents AR activation and gene transcription [1] [2]. | Reference level | Hepatotoxicity, interstitial pneumonitis, visual disturbances, alcohol intolerance [1] [3]. | Used with orchiectomy for metastatic PCa; requires liver monitoring [3]. |
| Bicalutamide (1st) | Competes with androgens for AR binding [4]. | Reference level | Hot flashes, breast pain, constipation [4]. | Largely superseded by 2nd gen agents in many settings. |
| Enzalutamide (2nd) | Inhibits AR nuclear translocation, DNA binding, and co-activator recruitment; inhibits GABA-A receptor [5] [4]. | 5-8x higher than Bicalutamide [5] | Fatigue, hypertension, falls, seizure risk (due to CNS penetration) [5] [4] [6]. | Strong CYP3A4 inducer; significant drug interaction potential [5]. |
| Apalutamide (2nd) | Similar mechanism to Enzalutamide; shares core chemical structure [5] [4]. | 7-10x higher than Bicalutamide [5] | Rash, hypothyroidism, falls, seizure risk (lower than Enzalutamide) [5] [4]. | Strong CYP3A4/CYP2C19 inducer [5]. |
| Darolutamide (2nd) | Distinct chemical structure; inhibits AR nuclear translocation; cannot cross blood-brain barrier [5] [4] [6]. | Higher than Enzalutamide (preclinical data) [5] | Lower incidence of fatigue, falls, and CNS effects (e.g., seizure) [5] [6]. | Administered with food; complex metabolism (CYP3A4, UGT1A9); different drug interaction profile [5]. |
The following diagram illustrates the mechanisms of action for androgen receptor antagonists at the cellular level, highlighting key differences between generations:
Mechanism Insights:
For researchers designing studies to evaluate AR antagonists, here are detailed methodologies for key assays cited in the literature.
1. Cell Proliferation Assay (CCK-8)
[(As - Ab) / (Ac - Ab)] * 100%, where As is the absorbance of the experimental group, Ab is the blank control, and Ac is the vehicle control [7].2. Molecular Docking for Binding Affinity
Current literature clearly establishes the superior affinity and clinical efficacy of second-generation antagonists over first-generation drugs like this compound [8] [4]. However, precise quantitative potency data (e.g., IC50/Ki values) from head-to-head laboratory studies is often not published in the available sources. Future research guides could be strengthened by:
Acute Toxic;Health Hazard